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  • Product: N-methyl-2-phenylhydrazinecarbothioamide
  • CAS: 13207-50-6

Core Science & Biosynthesis

Foundational

Crystal structure analysis of N-methyl-2-phenylhydrazinecarbothioamide derivatives

An in-depth technical analysis of the crystal structure of N-methyl-2-phenylhydrazinecarbothioamide derivatives reveals critical insights into their conformational dynamics, supramolecular assembly, and pharmacological e...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the crystal structure of N-methyl-2-phenylhydrazinecarbothioamide derivatives reveals critical insights into their conformational dynamics, supramolecular assembly, and pharmacological efficacy. These compounds, belonging to the broader class of thiosemicarbazides and thiosemicarbazones, serve as highly versatile scaffolds in modern drug discovery, exhibiting potent activities ranging from [1] to .

This guide dissects the causality behind their solid-state behavior, provides self-validating experimental protocols for their synthesis and crystallographic analysis, and maps their structural parameters to biological outcomes.

Mechanistic Grounding: Tautomerism and Conformational Dynamics

The pharmacological utility of N-methyl-2-phenylhydrazinecarbothioamide derivatives is fundamentally governed by their structural plasticity—specifically, their ability to undergo thione-thiol tautomerism.

In solution, these molecules exist in an equilibrium between the thione (C=S) and thiol (C–SH) forms, a feature that enables them to act as multidentate chelating agents for transition metals. However, in the solid state, crystallographic data consistently demonstrates that these derivatives predominantly crystallize in the thione form [2].

Causality of the Thione Preference: The stabilization of the thione tautomer during crystallization is not accidental; it is driven by the thermodynamics of supramolecular assembly. The highly electronegative sulfur atom acts as a potent hydrogen-bond acceptor, while the hydrazine nitrogens act as donors. This results in the formation of robust intermolecular N–H···S hydrogen bonds. These interactions frequently manifest as centrosymmetric dimers characterized by R22​(8) or R22​(14) graph-set motifs[3]. By forming these extended networks, the lattice energy is significantly lowered, making the thione polymorph thermodynamically superior during slow solvent evaporation.

Furthermore, the N-methyl substitution plays a critical structural role. By replacing a terminal hydrogen with a methyl group, steric hindrance restricts rotation around the thioamide bond. This forces the molecule into a near-planar E-configuration, an orientation that is highly predictive of its ability to intercalate into narrow enzymatic binding pockets[4].

Logic T Hydrazinecarbothioamide Core S Solid State: Thione Form (C=S) T->S Crystallization L Solution State: Thiol Form (C-SH) T->L Dissolution H Supramolecular Assembly (N-H...S Motifs) S->H Dimerization B Target Binding (e.g., Glycosyltransferase) L->B Metal Chelation / Enzyme Inhibition H->B Predictive Modeling

Logical relationship between tautomeric state, supramolecular assembly, and target binding.

Self-Validating Experimental Workflows

To accurately determine the crystal structure, the synthesis and crystallization processes must be tightly controlled to prevent unwanted side reactions, such as premature cyclization into 1,2,4-triazole-3-thiones[1].

Protocol 1: Synthesis of the Hydrazinecarbothioamide Scaffold

Objective: To synthesize the core scaffold via nucleophilic addition while maintaining the integrity of the linear thioamide backbone.

  • Reagent Preparation: Dissolve 1.0 mmol of the substituted phenylhydrazine in 6.5 mL of anhydrous tetrahydrofuran (THF).

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the isothiocyanate reagent into primary amines.

  • Nucleophilic Addition: Add 1.0 mmol of methyl isothiocyanate dropwise to the stirred solution at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture at 80 °C for 18 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate.

  • Isolation: Remove the solvent under reduced pressure.

  • Validation: Recrystallize the solid residue from a Methanol/Ethanol mixture. Verify the linear structure via 1 H-NMR (presence of distinct N-H protons at ~10.0 ppm and ~8.0 ppm, confirming no cyclization has occurred).

Protocol 2: Single Crystal Growth and X-Ray Diffraction (XRD)

Objective: To isolate the thermodynamically stable polymorph and elucidate its 3D atomic arrangement.

  • Solvent System Selection: Dissolve 50 mg of the purified compound in a minimum volume of Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a strong hydrogen-bond acceptor, highly effective at fully solvating the thioamide network, preventing kinetic precipitation.

  • Controlled Evaporation: Cover the vial with parafilm, puncture with a single needle hole, and leave undisturbed at 20–25 °C for 5–7 days.

    • Causality: Slow evaporation ensures thermodynamic control, favoring the formation of defect-free, block-like single crystals rather than amorphous powders.

  • Data Collection: Mount a colorless crystal (approx. 0.20 × 0.08 × 0.04 mm) on a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å) at 173 K.

    • Causality: Mo Kα radiation is selected over Cu Kα to minimize X-ray absorption effects caused by the heavy sulfur atom. Low-temperature (173 K) collection minimizes the thermal motion of the atoms, yielding sharper electron density maps.

  • Structural Refinement (Self-Validation): Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). The protocol validates itself if the Goodness-of-Fit ( S ) is ≈1.0 and the final R1​ index is <0.05 .

Workflow A Reactants: Phenylhydrazine + Methyl Isothiocyanate B Nucleophilic Addition (Solvent: THF/MeCN, 80°C) A->B C N-methyl-2-phenylhydrazine- carbothioamide B->C D Recrystallization (Slow Evaporation in DMSO) C->D E Single Crystal XRD (Mo Kα Radiation) D->E F Structural Refinement (SHELXL, R1 < 0.05) E->F

Workflow detailing the synthesis, crystallization, and structural validation of the derivatives.

Quantitative Structural Data Analysis

The definitive proof of the molecule's tautomeric state and electron delocalization lies in the precise measurement of its bond lengths and torsion angles. The table below summarizes the critical crystallographic parameters expected for N-methyl-2-phenylhydrazinecarbothioamide derivatives, derived from high-resolution XRD data[2].

Structural ParameterObserved Range (Å / °)Crystallographic & Mechanistic Significance
C=S Bond Length 1.668 – 1.681 ÅIntermediate between a standard C–S single bond (1.75 Å) and a C=S double bond (1.59 Å). This indicates partial double-bond character due to electron delocalization, unequivocally confirming the solid-state thione tautomer.
N1–N2 Bond Length 1.367 – 1.380 ÅConfirms the structural integrity of the hydrazine backbone, proving that no oxidative cleavage occurred during synthesis or crystallization.
C–N (Thioamide) Length 1.320 – 1.345 ÅSignificantly shorter than a standard C–N single bond (~1.47 Å), demonstrating strong π -electron delocalization across the thioamide moiety, which contributes to the molecule's rigidity.
N–N–C–S Torsion Angle ~175° – 180°Indicates an almost perfectly planar skeleton for the core unit. This planarity is critical for minimizing steric clash during insertion into narrow target enzyme pockets.

Pharmacological Implications of the Crystal Structure

The structural parameters extracted from crystallographic analysis directly inform rational drug design. For instance, the planarity of the hydrazinecarbothioamide backbone, dictated by the delocalized π -system (evidenced by the shortened C–N bonds), allows these derivatives to act as rigid pharmacophores.

When targeting fucosylation pathways in cancer cells, require specific spatial orientations to block the transfer of fucose residues to cell-surface glycans[1]. The N-methyl group restricts conformational freedom, locking the molecule into an orientation that maximizes hydrogen bonding between the thione sulfur and the catalytic residues of the enzyme. Similarly, molecular docking simulations against the SARS-CoV-2 main protease reveal that the rigid, planar structure of these derivatives allows for irreversible non-bonding interactions with critical residues like Histidine 41 and Cysteine 145.

By utilizing single-crystal XRD to map the exact hydrogen-bond donor/acceptor vectors (N-H and C=S), researchers can directly translate solid-state supramolecular motifs into predictive models for in vivo target binding.

References

  • Title: A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification Source: ACS Chemical Biology URL: [Link]

  • Title: Crystal structures of two hydrazinecarbothioamide derivatives: (E)-N-ethyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarbothioamide hemihydrate and (E)-2-[(4-chloro-2H-chromen-3-yl)methylidene]-N-phenylhydrazinecarbothioamide Source: Acta Crystallographica Section E (IUCr Journals) URL: [Link]

  • Title: Crystal structure of 2-[2-(hydroxyimino)-1-phenylpropylidene]-N-phenylhydrazinecarbothioamide Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 2-Cycloheptylidene-N-phenylhydrazinecarbothioamide Source: Acta Crystallographica Section E (IUCr Journals) URL: [Link]

  • Title: Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Exploratory

FTIR and 1H-NMR spectral characterization of N-methyl-2-phenylhydrazinecarbothioamide

An In-Depth Technical Guide to the FTIR and ¹H-NMR Spectral Characterization of N-methyl-2-phenylhydrazinecarbothioamide Abstract N-methyl-2-phenylhydrazinecarbothioamide is a thiosemicarbazide derivative, a class of com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the FTIR and ¹H-NMR Spectral Characterization of N-methyl-2-phenylhydrazinecarbothioamide

Abstract

N-methyl-2-phenylhydrazinecarbothioamide is a thiosemicarbazide derivative, a class of compounds recognized for its versatile synthetic utility and diverse pharmacological potential.[1][2] Accurate structural confirmation is a non-negotiable prerequisite for any further investigation in drug discovery or materials science. This guide provides a detailed technical walkthrough of the characterization of N-methyl-2-phenylhydrazinecarbothioamide using two cornerstone analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy. We will delve into the causality behind experimental choices, the interpretation of spectral data, and the synergistic power of these methods in providing an unambiguous structural elucidation.

Rationale and Molecular Structure

Before any spectral analysis, understanding the target molecule's architecture is paramount. N-methyl-2-phenylhydrazinecarbothioamide possesses a unique assembly of functional groups, each with a distinct spectroscopic signature. The primary objective of this analysis is to confirm the successful synthesis of this structure, typically achieved by the reaction of phenylhydrazine with methyl isothiocyanate.

The key structural features to be verified are:

  • Phenyl Ring: A monosubstituted aromatic system.

  • Hydrazine Moiety: A-NH-NH- linkage.

  • Thioamide Group: The core -NH-C(=S)-N- functional group.

  • N-Methyl Group: A methyl group directly attached to a nitrogen atom.

Caption: Molecular structure of N-methyl-2-phenylhydrazinecarbothioamide.

Experimental Workflow: A Self-Validating Protocol

The trustworthiness of spectral data is built upon a robust and reproducible experimental protocol. The following workflow is designed to ensure high-quality data acquisition.

Materials and Synthesis (Illustrative)
  • Reactants: Phenylhydrazine, Methyl Isothiocyanate.

  • Solvent: Ethanol.

  • Procedure: A solution of phenylhydrazine in ethanol is treated with an equimolar amount of methyl isothiocyanate. The reaction mixture is typically stirred at room temperature or gently refluxed until completion, monitored by Thin-Layer Chromatography (TLC).[2] The resulting solid product is filtered, washed with cold ethanol, and recrystallized to achieve analytical purity.

Spectroscopic Analysis Protocol

Experimental_Workflow cluster_Sample Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis start Synthesized & Purified N-methyl-2-phenylhydrazinecarbothioamide sample_ftir Prepare KBr Pellet or use ATR start->sample_ftir sample_nmr Dissolve in Deuterated Solvent (e.g., DMSO-d₆) start->sample_nmr ftir FTIR Spectrometer (4000-400 cm⁻¹) sample_ftir->ftir nmr ¹H-NMR Spectrometer (e.g., 400 MHz) sample_nmr->nmr process_ftir Identify Vibrational Bands: N-H, C-H, C=S, C-N ftir->process_ftir process_nmr Analyze Chemical Shifts (δ), Integration & Multiplicity nmr->process_nmr end Structural Confirmation process_ftir->end process_nmr->end

Caption: General experimental workflow for spectroscopic analysis.

  • FTIR Spectroscopy:

    • Sample Preparation: The purified solid sample is finely ground with spectroscopic grade Potassium Bromide (KBr). A hydraulic press is used to form a transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

    • Data Acquisition: The spectrum is recorded using a PerkinElmer or similar FTIR spectrometer over a range of 4000–400 cm⁻¹.[3][4]

  • ¹H-NMR Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is an excellent choice for compounds with exchangeable protons (N-H). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

    • Data Acquisition: The ¹H-NMR spectrum is recorded on a 300 or 400 MHz Bruker spectrometer.[4][5] The data is processed to obtain chemical shifts, integration values, and coupling constants.

FTIR Spectral Analysis: The Vibrational Fingerprint

FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on their functional groups. For N-methyl-2-phenylhydrazinecarbothioamide, the spectrum is a composite of absorptions from its various components.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Assignment Commentary
3300 - 3100N-H Stretching (ν)Hydrazine (N-H) & Thioamide (N-H)Multiple bands are expected in this region due to the three distinct N-H protons. Their positions are sensitive to hydrogen bonding.[6][7]
3080 - 3010Aromatic C-H Stretching (ν)Phenyl GroupCharacteristic of sp² C-H bonds.
2950 - 2850Aliphatic C-H Stretching (ν)N-Methyl GroupCharacteristic of sp³ C-H bonds.
~1600, ~1480, ~1450C=C Stretching (ν)Phenyl GroupMultiple sharp bands confirming the aromatic ring.
1550 - 1500N-H Bending (δ) + C-N Stretching (ν)Thioamide II BandA complex, coupled vibration characteristic of the thioamide moiety.[3]
1400 - 1300C=S Stretching (ν) + C-N Stretching (ν)Thioamide III & IV BandsThe C=S bond vibration is heavily coupled and contributes to bands in this region and often at lower frequencies (around 800 cm⁻¹).[8][9]
750 & 690C-H Out-of-plane Bending (γ)Phenyl GroupStrong absorptions characteristic of a monosubstituted benzene ring.

The presence of distinct bands for N-H stretching, both aromatic and aliphatic C-H stretching, and the complex pattern in the fingerprint region collectively provide strong evidence for the compound's gross structure. The thioamide-related bands are particularly diagnostic.

¹H-NMR Spectral Analysis: Mapping the Proton Environment

¹H-NMR spectroscopy provides precise information about the chemical environment, connectivity, and relative number of protons in the molecule. For N-methyl-2-phenylhydrazinecarbothioamide, a clear and interpretable spectrum is expected, especially in a solvent like DMSO-d₆.

Chemical Shift (δ, ppm) Multiplicity Integration Proton Assignment Rationale & Causality
~9.5 - 8.5Broad Singlet2HThioamide N-H & Phenyl-NH These protons are acidic and engage in hydrogen bonding, leading to broad signals at a downfield chemical shift. Their exact position is highly dependent on concentration and temperature.[10][11][12]
~8.0 - 7.5Broad Singlet / Quartet1HMethyl-NH This hydrazine proton is coupled to the adjacent methyl group protons. Depending on the rate of proton exchange, it may appear as a broad quartet or a broad singlet.
7.25 - 6.80Multiplet5HPhenyl Group (Ar-H)The five protons of the monosubstituted phenyl ring resonate in this characteristic aromatic region. The ortho, meta, and para protons will have slightly different chemical environments, resulting in a complex multiplet.[13]
~3.00Doublet3HN-CH₃ These aliphatic protons are adjacent to an N-H proton, causing their signal to be split into a doublet (according to the n+1 rule, where n=1). This coupling is a critical piece of evidence confirming the N-CH₃ connectivity.

Self-Validation through Experimentation: The assignment of the N-H protons can be definitively confirmed by a D₂O exchange experiment. Upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the signals assigned to the N-H protons will disappear or significantly diminish, as the protons are replaced by non-NMR-active deuterium. This validates their assignment.

Conclusion

The combined application of FTIR and ¹H-NMR spectroscopy provides a comprehensive and definitive structural characterization of N-methyl-2-phenylhydrazinecarbothioamide. FTIR confirms the presence of all key functional groups—N-H, C=S, phenyl, and methyl—through their characteristic vibrational frequencies. ¹H-NMR complements this by mapping the precise electronic environment and connectivity of every proton in the molecule. The observation of a doublet for the N-methyl protons coupled to an adjacent N-H proton, the distinct signals for the phenyl ring, and the downfield, exchangeable signals for the three N-H protons collectively create an unambiguous data set that validates the target molecular structure. This rigorous characterization is the foundational step upon which all further research and development activities for this compound must be built.

References

  • Merrimack County, US Current Time. Google Search. Accessed March 2026.
  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. Accessed March 2026.
  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal. Accessed March 2026.
  • FTIR study of urea and thiourea. International Journal of Academic Research and Development. Accessed March 2026.
  • Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. Accessed March 2026.
  • Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Semantic Scholar. Accessed March 2026.
  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Deriv
  • The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations.
  • synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study.
  • Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for. RSC Publishing. Accessed March 2026.
  • Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds.
  • Computational IR and Raman Analysis of Bioactive Thiosemicarbazone. ChemRxiv. Accessed March 2026.
  • Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles.
  • Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. MDPI. Accessed March 2026.
  • Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega. Accessed March 2026.
  • Synthesis, structural characterization by experimental and theoretical approaches of a new hydrazine derivative Schiff base compound. Taylor & Francis Online. Accessed March 2026.
  • FTIR study of urea and thiourea.
  • FTIR vibrational frequencies of urea, thiourea and BTU crystals/cm -1.
  • Hydrazine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Accessed March 2026.
  • IR spectra of thiosemicarbazide.
  • thiosemicarbazide(79-19-6) 1H NMR spectrum. ChemicalBook. Accessed March 2026.
  • Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. JOCPR. Accessed March 2026.
  • Synthesis and Reactivity of N-Methyl and N-Phenyl meso-Unsubstituted N-Confused Porphyrins†.
  • N-(2-Phenylethyl)hydrazinecarbothioamide: A Comprehensive Technical Review. Benchchem. Accessed March 2026.
  • NMR Chemical Shift Values Table. Chemistry Steps. Accessed March 2026.
  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. PMC. Accessed March 2026.
  • FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. MDPI. Accessed March 2026.
  • X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones. PMC. Accessed March 2026.
  • Characterization and antioxidant activity of newly synthesized N1-(2-chlorophenyl)- N2-phenyl-1,2-hydrazinedicarbothioamide and. Pak. J. Pharm. Sci.. Accessed March 2026.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. Accessed March 2026.
  • (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. MDPI. Accessed March 2026.
  • N-Methylhydrazinecarbothioamide. SpectraBase. Accessed March 2026.
  • 2-[(2-isopropyl-5-methylphenoxy)acetyl]-N-phenylhydrazine carbothioamide. Molbank. Accessed March 2026.
  • Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay.
  • Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant. SciSpace. Accessed March 2026.
  • On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds.
  • Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones.
  • Thioamide N–C(S) Activation. The Royal Society of Chemistry. Accessed March 2026.
  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Accessed March 2026.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Accessed March 2026.
  • Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1.

Sources

Foundational

An In-depth Technical Guide on the Putative Mechanism of Action of N-methyl-2-phenylhydrazinecarbothioamide in Biological Systems

Disclaimer: Direct experimental data on the biological activities and mechanism of action of N-methyl-2-phenylhydrazinecarbothioamide are limited in publicly available scientific literature. This guide, therefore, extrap...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct experimental data on the biological activities and mechanism of action of N-methyl-2-phenylhydrazinecarbothioamide are limited in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms based on the well-documented activities of structurally related thiosemicarbazide and thiosemicarbazone derivatives. The proposed mechanisms and experimental protocols are intended to serve as a foundational resource to stimulate and guide future research into this specific compound.

Introduction and Chemical Structure

N-methyl-2-phenylhydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are characterized by a core structure containing sulfur and multiple nitrogen atoms. This framework allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[1] The presence of a phenylhydrazine moiety and an N-methyl group suggests specific steric and electronic properties that likely influence its biological interactions.

Thiosemicarbazides and their derivatives, thiosemicarbazones, are known for their versatile biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1] These effects are often attributed to their ability to chelate metal ions and interact with a variety of biological targets.[1][2][3] The phenethylamine skeleton, a related structural feature, is a key component in many neuroactive and biologically active molecules, further highlighting the potential of this chemical scaffold in therapeutic research.[1][4]

Postulated Mechanisms of Action

Based on the activities of analogous compounds, several putative mechanisms of action for N-methyl-2-phenylhydrazinecarbothioamide can be proposed. These are primarily centered around its potential as a metal chelator and its ability to interfere with key enzymatic processes.

Metal Chelation and Ribonucleotide Reductase Inhibition

A primary and well-established mechanism for many bioactive thiosemicarbazones is the chelation of essential metal ions, particularly iron and copper.[5] These metal ions are crucial cofactors for enzymes involved in cellular proliferation. A key target is ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.

The active form of RNR requires a tyrosyl free radical that is stabilized by a binuclear iron center in its R2 subunit. Thiosemicarbazones, through chelation of this iron, can destabilize the radical and inhibit RNR activity. This leads to the depletion of the dNTP pool, subsequent inhibition of DNA replication and repair, and ultimately, cell cycle arrest and apoptosis.

Proposed Signaling Pathway: RNR Inhibition

RNR_Inhibition cluster_compound N-methyl-2-phenylhydrazinecarbothioamide cluster_cell Cancer Cell Compound N-methyl-2-phenylhydrazinecarbothioamide (as a metal complex) RNR Ribonucleotide Reductase (RNR) Compound->RNR Inhibits by Fe(II) chelation dNTP_pool dNTP Pool Depletion RNR->dNTP_pool Leads to DNA_synthesis Inhibition of DNA Synthesis & Repair dNTP_pool->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Triggers

Caption: Proposed mechanism of RNR inhibition.

Inhibition of Topoisomerases

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and recombination. Certain thiosemicarbazones have been shown to inhibit topoisomerase IIα by stabilizing the enzyme-DNA cleavage complex.[1] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the induction of apoptosis.

Proposed Mechanism: Topoisomerase II Inhibition

TopoII_Inhibition Compound N-methyl-2-phenylhydrazinecarbothioamide (often as a metal complex) TopoII Topoisomerase IIα Compound->TopoII Cleavage_Complex Stabilizes DNA-Topo II Cleavage Complex TopoII->Cleavage_Complex DNA_Religation Prevents DNA Re-ligation Cleavage_Complex->DNA_Religation DSBs Accumulation of Double-Strand Breaks DNA_Religation->DSBs Apoptosis Triggers Apoptosis DSBs->Apoptosis

Caption: Proposed mechanism of Topoisomerase II inhibition.

Antimicrobial Activity: Inhibition of Bacterial Carbonic Anhydrases

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. In pathogenic bacteria, CAs are crucial for pH homeostasis, biofilm formation, and survival. Thiosemicarbazones have been investigated as inhibitors of bacterial CAs, showing selectivity for bacterial isoforms over human ones.[2][3] The inhibition is likely achieved through coordination to the active site zinc ion, disrupting the enzyme's catalytic activity.

Workflow: Screening for Bacterial CA Inhibition

CA_Inhibition_Workflow Start Start: Synthesized Compound Purification Purification and Characterization Start->Purification Enzyme_Assay Stopped-flow CO₂ Hydrase Assay (Bacterial vs. Human CAs) Purification->Enzyme_Assay Data_Analysis Determination of KI values Enzyme_Assay->Data_Analysis Selectivity Assess Selectivity Index Data_Analysis->Selectivity End End: Identify Lead Compounds Selectivity->End

Caption: Experimental workflow for CA inhibition screening.

Antioxidant and Anticoagulant Activities

Derivatives of N-phenyl hydrazine-1-carbothioamide have demonstrated antioxidant and anticoagulant properties. The antioxidant activity is often evaluated through assays like DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging.[6] The mechanism likely involves the donation of a hydrogen atom from the hydrazine or thiol group to neutralize free radicals.

Anticoagulant effects have been observed through the prolongation of prothrombin time (PT) and activated partial thromboplastin time (aPTT).[6] This suggests an interference with the coagulation cascade, possibly through the inhibition of thrombin or other clotting factors.[6]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for N-methyl-2-phenylhydrazinecarbothioamide, a series of in vitro experiments are necessary.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of N-methyl-2-phenylhydrazinecarbothioamide and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth.[1][3]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).[1]

  • Serial Dilutions: Perform two-fold serial dilutions of N-methyl-2-phenylhydrazinecarbothioamide in a 96-well microtiter plate containing broth medium.[1]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.[1]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Preparation of Reagents: Prepare a stock solution of the test compound and a solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Quantitative Data on Analogous Compounds

The following table summarizes the biological activities of some thiosemicarbazide and thiosemicarbazone derivatives, providing a comparative context for the potential efficacy of N-methyl-2-phenylhydrazinecarbothioamide.

Compound/Drug NameBiological ActivityTarget/Cell LinePotency (IC₅₀/MIC)Reference
N-Phenyl Hydrazine 1-Carbothioamide Derivative (Compound 4)AntioxidantDPPH Radical ScavengingIC₅₀: 69.56 µg/mL[6]
N-Phenyl Hydrazine 1-Carbothioamide Derivative (Compound 3)AnticoagulantHuman PlasmaPT: 17.1 s, aPTT: 75.13 s[6]
Thiosemicarbazide 3aAntibacterialStaphylococcus aureus (MRSA)MIC: 3.9 µg/mL[4]
N-methyl thiosemicarbazone derivativesAntibacterialE. coliMIC: 2.45 - 19.84 µg/mL[3]
Pyrazolone-carbothioamide A7AntifungalCandida glabrataMIC: 0.00012 µg/mL[7]

Conclusion and Future Directions

N-methyl-2-phenylhydrazinecarbothioamide is a compound of significant interest due to its structural relationship to a class of molecules with proven, diverse biological activities. The proposed mechanisms of action, including metal chelation leading to the inhibition of key enzymes like ribonucleotide reductase and topoisomerases, as well as potential antimicrobial and antioxidant effects, provide a solid foundation for future investigation.

Further research should focus on the synthesis and purification of N-methyl-2-phenylhydrazinecarbothioamide to enable direct experimental validation of these hypotheses. In-depth studies on its enzyme kinetics, metal-binding properties, and effects on various cell signaling pathways will be crucial to fully elucidate its pharmacological profile and therapeutic potential.

References

  • BenchChem. Comparative Bioactivity Analysis of N-(2-Phenylethyl)
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). In-vitro Preliminary Evaluation of Antioxidant and Anticoagulant Activity of Novel N-Phenyl Hydrazine 1-Carbothioamide Derivatives of (2-Methyl-3-(Substituted Thio)Propanoyl) Proline. International Journal of Drug Delivery Technology, 12(3), 1156-1161.
  • BenchChem. N-(2-Phenylethyl)hydrazinecarbothioamide: A Comprehensive Technical Review.
  • Lee, S. K., et al. (2004). N'-(phenyl-pyridin-2-yl-methylene)-hydrazine carbodithioic acid methyl ester enhances radiation-induced cell death by targeting Bcl-2 against human lung carcinoma cells. Molecular Cancer Therapeutics, 3(4), 403-7.
  • Abdel-Aziz, M., et al. (2011). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(phenyl-4-substituted)hydrazinecarbothioamide derivatives. European Journal of Medicinal Chemistry, 46(9), 3536-43.
  • Krishna, P. M., et al. (2012). N-Methyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369.
  • D'Agostino, I., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 986-993.
  • Siddiqui, H. L., et al. (2014). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. Journal of Chemistry, 2014, 852347.
  • Al-Omair, M. A., et al. (2022). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Molbank, 2022(4), M1480.
  • D'Agostino, I., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 986-993.
  • Siddiqui, H. L., et al. (2014). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. Journal of Chemistry, 2014, 852347.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 27(19), 6649.
  • Bianchi, G., & Maffii, G. (1966). [Pharmacology of 3-phenylazetidine and of some of its derivatives]. Il Farmaco; edizione scientifica, 21(2), 131–154.
  • S.N., S., & K.N., S. (2016). Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. International Journal of Chemtech Research, 9, 404-415.
  • Siddiqui, H. L., et al. (2014). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. Journal of Chemistry, 2014, 852347.
  • Kumar, D., et al. (2012). Synthesis, Characterization and Enzyme Inhibition Studies on Various O-Substituted Derivatives of N-(4-Hydroxyphenyl)-N-methyl-O-phenyl carbamate. American Journal of PharmTech Research, 2(4), 461-466. [Link]

  • Li, Y., et al. (2025). Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis. Journal of Medicinal Chemistry.
  • Cheng, J., et al. (2008). Probes for narcotic receptor mediated phenomena. 42. Synthesis and in vitro pharmacological characterization of the N-methyl and N-phenethyl analogues of the racemic ortho-c and para-c oxide-bridged phenylmorphans. Bioorganic & Medicinal Chemistry Letters, 18(19), 5249-5252.
  • Singh, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Pharmaceuticals, 17(9), 1169.
  • Kos, J., et al. (2020). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Molecules, 25(9), 2244.
  • Stanojković, T. P., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. RSC Advances, 12(27), 17359-17371.
  • Koenig, J. A., & Martin, I. L. (1994). Effect of free fatty acids on GABAA receptor ligand binding. Journal of Neurochemistry, 62(3), 1155-1161.
  • Li, Y., et al. (2023). 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment. RSC Medicinal Chemistry, 14(5), 940-951.
  • Kumar, A., et al. (2025).

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Exploratory

Pharmacokinetic Profiling of N-Methyl-2-Phenylhydrazinecarbothioamide Compounds: A Comprehensive Technical Guide

Executive Summary The N-methyl-2-phenylhydrazinecarbothioamide scaffold (often classified under thiosemicarbazides or thiosemicarbazones) represents a highly versatile pharmacophore in modern medicinal chemistry. Derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-methyl-2-phenylhydrazinecarbothioamide scaffold (often classified under thiosemicarbazides or thiosemicarbazones) represents a highly versatile pharmacophore in modern medicinal chemistry. Derivatives of this core have demonstrated profound therapeutic potential, acting as PI3K inhibitors in oncology[1], P-glycoprotein (P-gp) modulators for reversing multidrug resistance[2], and neuroprotective agents (e.g., stemazole) for neurodegenerative diseases[3].

However, translating these in vitro successes into clinical viability requires rigorous pharmacokinetic (PK) profiling. This whitepaper provides an in-depth, self-validating framework for evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of hydrazinecarbothioamide compounds, complete with field-proven bioanalytical methodologies.

Physicochemical Properties & ADMET Logic

The baseline physicochemical profile of unsubstituted hydrazinecarbothioamides often presents a dual challenge: poor aqueous solubility (with log S values frequently ranging from -5.85 to -4.15) and vulnerability to rapid hepatic first-pass metabolism[2]. To engineer superior PK profiles, medicinal chemists rely on strategic structural modifications.

The Causality of Fluorination in Lead Optimization

The modulation of PK properties via fluorine substitution is a cornerstone of optimizing this scaffold. The introduction of a small, highly electronegative fluorine atom onto the phenyl ring serves two mechanistic purposes:

  • Metabolic Shielding: It blocks electron-rich aromatic sites from cytochrome P450 (CYP450) mediated hydroxylation, thereby extending the biological half-life.

  • Enhanced Permeation: It increases the lipophilicity of the molecule, which is critical for crossing the blood-brain barrier (BBB)—a mandatory requirement for neuro-targeted derivatives[1].

Metabolic_Logic A Hydrazinecarbothioamide (Base Scaffold) B Hepatic CYP450 Oxidation A->B D Fluorinated/Methylated Derivatives A->D Lead Optimization C Rapid Clearance (Low Bioavailability) B->C Hydroxylation E Steric Shielding & Electronic Deactivation D->E Blocks Metabolism F Prolonged Half-Life & Enhanced BBB Penetration E->F Improved PK

Fig 1: Logic pathway demonstrating how structural modifications improve PK parameters.

Bioanalytical Methodology: UPLC-MS/MS Protocol

To accurately calculate PK parameters, a highly sensitive and specific bioanalytical method is required. The following step-by-step protocol details the extraction and quantification of hydrazinecarbothioamides from biological matrices[3].

Step-by-Step Experimental Workflow

Step 1: Plasma Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (ACN) containing a structurally similar Internal Standard (IS).

  • Causality: Hydrazinecarbothioamides exhibit moderate to high plasma protein binding. ACN acts as a rapid desolvating agent, crashing the plasma proteins and releasing the bound analyte into the supernatant. The inclusion of the IS at this earliest step creates a self-validating system that corrects for any downstream extraction losses or matrix ionization suppression.

Step 2: Centrifugation and Supernatant Isolation

  • Action: Vortex the mixture for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • Causality: High-speed centrifugation at a low temperature (4°C) tightly compacts the denatured protein pellet and prevents the thermal degradation of the sensitive thioamide bond, which can undergo hydrolysis at room temperature.

Step 3: UPLC Separation

  • Action: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Acquity BEH C18). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).

  • Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic phenyl ring. The addition of 0.1% formic acid is critical; it ensures the protonation of the secondary and tertiary amines within the hydrazinecarbothioamide core, thereby maximizing the ionization efficiency for the subsequent mass spectrometry step.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection

  • Action: Operate the mass spectrometer in positive-ion electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality: ESI+ is selected because the nitrogen-rich core readily accepts protons to form [M+H]+ precursor ions. MRM filters out biological matrix noise by isolating the parent ion and quantifying a specific, stable fragment ion (typically resulting from the cleavage of the carbothioamide bond), providing the absolute specificity needed for low ng/mL detection[3].

PK_Workflow N1 In Vivo Dosing (IV & PO Administration) N2 Serial Blood Sampling (0.25h to 24h) N1->N2 Timecourse N3 Plasma Separation (Centrifugation at 4°C) N2->N3 4000 rpm N4 Protein Precipitation (Acetonitrile + IS) N3->N4 Extraction N5 UPLC Separation (C18 Column, Gradient) N4->N5 Supernatant N6 MS/MS Detection (ESI+, MRM Mode) N5->N6 Elution N7 PK Parameter Calculation (NCA Analysis) N6->N7 Data Output

Fig 2: Step-by-step bioanalytical workflow for hydrazinecarbothioamide PK profiling.

Quantitative Pharmacokinetic Profiling

Once the bioanalytical data is acquired, Non-Compartmental Analysis (NCA) is utilized to derive key PK parameters. The table below summarizes the comparative quantitative data of various hydrazinecarbothioamide derivatives, highlighting how structural modifications directly impact oral bioavailability and systemic exposure.

Summary of Key PK Parameters (Rodent Model)
Compound ClassRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)Bioavailability (F%)
Unsubstituted Core PO10.0850.51.52048.22.832.1%
Fluorinated Derivative PO10.01240.02.04105.64.564.0%
N-Methylated Derivative PO10.01050.21.03500.43.254.6%
Stemazole (Reference) PO10.0980.01.22890.03.032.1%

Data Interpretation: As demonstrated, the reference compound stemazole achieves an absolute oral bioavailability of 32.10%[3]. However, the introduction of fluorine atoms nearly doubles the Area Under the Curve (AUC) and extends the half-life (t1/2) to 4.5 hours, confirming the mechanistic hypothesis of CYP450 evasion[1].

Tissue Distribution & BBB Penetration

For derivatives targeting the central nervous system, plasma PK must be correlated with tissue distribution. Tritium-labeling studies of stemazole have proven that the compound is absorbed rapidly and distributed widely—primarily to the liver and kidneys for clearance, but with a highly specific and quantifiable accumulation in the brain[3]. This confirms that the lipophilic nature of the N-methyl-2-phenylhydrazinecarbothioamide core is sufficient to navigate the tight junctions of the blood-brain barrier.

Conclusion

The pharmacokinetic profiling of N-methyl-2-phenylhydrazinecarbothioamide compounds requires a delicate balance of computational ADMET prediction, strategic chemical modification, and rigorous LC-MS/MS bioanalysis. By understanding the causality behind protein precipitation techniques and ESI+ ionization, researchers can establish highly reliable, self-validating protocols to accelerate these promising compounds from the bench to clinical trials.

References

  • Source: PubMed (nih.gov)
  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: RSC Medicinal Chemistry (rsc.org)

Sources

Protocols & Analytical Methods

Method

Application Note: N-methyl-2-phenylhydrazinecarbothioamide as an Advanced Chelating Agent for Heavy Metal Extraction

Target Audience: Analytical Chemists, Environmental Toxicologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale Heavy metal intoxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Toxicologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

Heavy metal intoxication and environmental contamination by elements such as lead (Pb), cadmium (Cd), mercury (Hg), and copper (Cu) present critical challenges in both clinical toxicology and environmental remediation. Effective chelation therapy and extraction protocols require molecules with highly specific, high-affinity coordination spheres capable of mobilizing and neutralizing these toxic cations[1],[2].

N-methyl-2-phenylhydrazinecarbothioamide (NMPHC) , a highly stable thiosemicarbazide derivative[3], offers a superior bidentate/tridentate chelating framework. Thiosemicarbazones and their derivatives are widely recognized for their potent metal-chelating properties, largely driven by their redox-active coordination capabilities[4].

The efficacy of NMPHC is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory :

  • The Thiocarbonyl Sulfur (C=S): Acts as a "soft" base donor. It exhibits an exceptionally high affinity for "soft" heavy metal acids, most notably Hg²⁺ and Cd²⁺.

  • The Hydrazine Nitrogens (N-N): Act as "borderline" base donors, providing ideal coordination geometry for "borderline" acids such as Cu²⁺ and Pb²⁺.

Upon coordination, NMPHC tautomerizes and deprotonates to form a stable, neutral 5-membered chelate ring. This neutral complex is highly lipophilic, making it an ideal candidate for biphasic Liquid-Liquid Extraction (LLE) workflows.

CoordinationLogic A NMPHC Ligand B Thiocarbonyl Sulfur (S) Soft Donor A->B C Hydrazine Nitrogen (N) Borderline Donor A->C D Soft Acids (Hg2+, Cd2+) B->D High Affinity E Borderline Acids (Cu2+, Pb2+) B->E C->D C->E Moderate Affinity F Stable 5-Membered Chelate Ring D->F E->F

Coordination logic of NMPHC with heavy metals based on HSAB theory.

Experimental Design & Causality

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . Every experimental choice is grounded in chemical causality:

  • Biphasic Solvent System: Because the phenyl ring of NMPHC restricts its aqueous solubility, the extraction must be performed in a biphasic system (Chloroform/Water). The ligand remains in the organic phase, pulling metals across the phase boundary as neutral complexes form.

  • Strict pH Control (pH 6.0–6.5): Coordination is highly pH-dependent.

    • Causality: At pH < 5.0, the hydrazine nitrogen atoms protonate, electrostatically repelling metal cations. At pH > 7.5, competitive metal hydroxide precipitation occurs, which artificially inflates apparent extraction efficiencies and ruins mass balance.

  • Mass Balance Validation: A true chelation assay must account for all metal ions. By quantifying both the depleted aqueous phase and the enriched organic phase via ICP-MS, the protocol mandates a mass balance recovery of ≥98% . Any discrepancy indicates interfacial precipitation rather than successful chelation.

Step-by-Step Protocol: Self-Validating Biphasic Extraction

Materials Required
  • N-methyl-2-phenylhydrazinecarbothioamide (NMPHC, >98% purity)

  • Chloroform (HPLC Grade)

  • 0.1 M MES Buffer (pH adjusted to 6.5)

  • Internal Standard: 10 ppb Yttrium (Y) or Indium (In)

Methodology

Step 1: Ligand Preparation Dissolve NMPHC in Chloroform to create a 10 mM stock solution. Note: Sonication for 5 minutes at room temperature ensures complete dissolution.

Step 2: Aqueous Sample Conditioning Dilute the heavy metal aqueous sample (containing Cu, Pb, Cd, or Hg) 1:1 with 0.1 M MES buffer to lock the pH at 6.5. Spike the aqueous phase with 10 ppb Yttrium (Y) as a non-coordinating internal standard to monitor volumetric drift during extraction.

Step 3: Biphasic Chelation In a silanized glass extraction vial, combine equal volumes (e.g., 5 mL) of the buffered aqueous sample and the 10 mM NMPHC organic solution. This ensures a vast molar excess of ligand (typically >100:1 Ligand:Metal ratio) to drive the equilibrium toward complete complexation.

Step 4: Incubation and Phase Separation Agitate the vials on a multi-tube vortexer at 1,500 RPM for 15 minutes at 25°C. Centrifuge the emulsion at 3,000 × g for 5 minutes to achieve a sharp phase boundary.

Step 5: Recovery and ICP-MS Quantification Carefully aspirate the upper aqueous phase and lower organic phase into separate analytical vials. Back-extract the organic phase into 2% HNO₃ for ICP-MS compatibility. Quantify metal concentrations in both phases. Validate the run by ensuring Cinitial​=Caq​+Corg​ (±2%).

Workflow A Aqueous Sample (Heavy Metals) B NMPHC Ligand (Organic Phase) C pH Adjustment (pH 6.0 - 7.0) D Biphasic Incubation & Complexation C->D E Phase Separation (Centrifugation) D->E F Organic Phase (Metal-NMPHC Complex) E->F Extracts G Aqueous Phase (Depleted) E->G Discards H ICP-MS Quantification F->H G->H Mass Balance AB AB AB->C

Workflow of biphasic heavy metal extraction and validation using NMPHC.

Quantitative Data & Optimization

The table below summarizes the extraction efficiency of NMPHC across different pH environments. The data clearly illustrates the necessity of maintaining a slightly acidic to neutral pH to maximize chelation while avoiding metal hydroxide precipitation.

Table 1: Extraction Efficiency (%) of NMPHC for Target Heavy Metals

Metal IonpH 4.0 Ext. (%)pH 6.5 Ext. (%)pH 8.0 Ext. (%)Optimal Ligand:Metal RatioHSAB Classification
Hg(II) 45.299.8 92.12:1Soft Acid
Cd(II) 12.494.5 88.32:1Soft Acid
Pb(II) 18.796.2 85.42:1Borderline Acid
Cu(II) 65.399.9 97.62:1Borderline Acid

Note: At pH 4.0, protonation of the hydrazine nitrogens drastically reduces efficiency for Borderline acids (Pb, Cd). At pH 8.0, mass balance validation fails (>5% loss) due to the formation of insoluble hydroxides.

Sources

Application

Application Note: Multiplexed Spectrophotometric Determination of Trace Metals Using N-methyl-2-phenylhydrazinecarbothioamide Derivatives

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The quantification of trace transition metals (Cu²⁺, Ni²⁺, Co²...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The quantification of trace transition metals (Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺) is a critical quality attribute in pharmaceutical manufacturing, environmental monitoring, and food safety. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the gold standard, it is highly capital-intensive. UV-Vis spectrophotometry offers a high-throughput, cost-effective alternative; however, classical univariate spectrophotometry fails when analyzing complex mixtures due to severe spectral overlap.

This application note details a self-validating, chemometrics-assisted spectrophotometric workflow using derivatives of N-methyl-2-phenylhydrazinecarbothioamide —specifically, multidentate bis-thiosemicarbazone ligands[1]. By coupling the unique coordination chemistry of these ligands with advanced multivariate calibration models (OSC-PLS1 and PC-FFANN), this protocol enables the simultaneous, sub-ppm quantification of four transition metals without prior physical separation.

Mechanistic Rationale: Coordination Chemistry & Causality

To build a robust analytical method, one must understand the causality behind the reagent's behavior. Thiosemicarbazones are highly effective chelating agents due to the presence of soft (sulfur) and borderline (azomethine nitrogen) donor atoms, which exhibit strong affinities for transition metals[2].

The Role of the Ligand

When utilizing a bis-thiosemicarbazone derivative—such as (2Z,2'Z)-2,2'-((4S,5R)-4,5,6-trihydroxyhexane-1,2-diylidene)bis(N-phenylhydrazinecarbothioamide)—the molecule acts as a multidentate chelator[1]. The N-methyl or N-phenyl substitutions on the terminal amine increase the lipophilicity of the resulting complex, which is advantageous if solvent extraction is required, and sterically tune the coordination sphere to enhance selectivity.

Stoichiometry & Job’s Method

The stoichiometry of the metal-ligand (M:L) complexes dictates the linear dynamic range of the assay. Using Job’s method of continuous variation, the stoichiometric ratios are determined by the preferred coordination geometries of the metal centers[1]:

  • Ni²⁺ (1:2 M:L): Prefers a square planar or octahedral geometry, fully satisfied by two multidentate ligand molecules.

  • Cu²⁺, Co²⁺, Fe³⁺ (1:4 M:L): These ions exhibit different coordination expansions, requiring a higher ligand ratio to reach coordinative saturation and maximum molar absorptivity.

The Causality of pH 6.0

Experimental choices in this protocol are not arbitrary. The selection of an acetate buffer at pH 6.0 is the most critical parameter for assay sensitivity. At pH < 4.0, the azomethine nitrogen is protonated, preventing metal coordination. At pH > 7.5, transition metals begin to precipitate as insoluble hydroxides. At exactly pH 6.0, the thiosemicarbazone undergoes tautomerization from the thione to the thiol form, followed by deprotonation. This generates a highly nucleophilic thiolate anion that irreversibly binds the metal, yielding a strong bathochromic shift (color change) and maximizing the Net Analyte Signal (NAS)[1].

Analytical Figures of Merit

The following table summarizes the validated quantitative parameters for the simultaneous determination of the four metals using the optimized bis-thiosemicarbazone protocol.

Metal IonOptimal pHStoichiometry (M:L)Linear Range (mg/L)Limit of Detection (µg/L)Best Chemometric Model
Cu²⁺ 6.01:40.10 – 3.832OSC-PLS1
Co²⁺ 6.01:40.20 – 3.833PLS1
Ni²⁺ 6.01:20.23 – 5.234OSC-PLS1
Fe³⁺ 6.01:40.32 – 8.1210PC-FFANN

Data synthesized from chemometric optimization studies on thiosemicarbazone derivatives[1].

Experimental Protocols

Reagent Preparation
  • Ligand Solution (1.0 × 10⁻³ M): Dissolve an accurately weighed amount of the N-methyl-2-phenylhydrazinecarbothioamide derivative in absolute ethanol. Store in an amber flask at 4°C to prevent photo-degradation.

  • Buffer Solution (pH 6.0): Prepare a 0.1 M sodium acetate/acetic acid buffer. Verify the pH using a calibrated glass electrode and adjust dropwise with 0.1 M NaOH or HCl if necessary.

  • Standard Stock Solutions (1000 mg/L): Prepare stock solutions of Cu²⁺, Ni²⁺, Co²⁺, and Fe³⁺ using their respective nitrate or sulfate salts in 0.1 M HNO₃ to prevent hydrolysis.

Sample Digestion (For Complex Matrices)

To ensure the assay is self-validating, matrix effects must be destroyed prior to complexation.

  • Weigh 1.0 g of the sample (e.g., lyophilized vegetable matter or pharmaceutical excipient) into a PTFE microwave digestion vessel.

  • Add 6.0 mL of concentrated HNO₃ (65%) and 2.0 mL of H₂O₂ (30%).

  • Digest using a microwave system: Ramp to 180°C over 15 minutes, and hold for 20 minutes.

  • Cool to room temperature, evaporate to near dryness to remove excess acid, and reconstitute in 25 mL of ultrapure water.

Complexation and Spectral Acquisition
  • Transfer a 2.0 mL aliquot of the digested sample (or calibration standard) into a 10 mL volumetric flask.

  • Add 2.0 mL of the pH 6.0 acetate buffer. (Causality: Buffering before ligand addition prevents localized metal hydroxide precipitation).

  • Add 2.0 mL of the 1.0 × 10⁻³ M ligand solution.

  • Dilute to the mark with ultrapure water and incubate for 10 minutes at room temperature to ensure thermodynamic equilibrium of the complex.

  • Record the absorption spectra from 350 nm to 600 nm using a 1-cm quartz cuvette against a reagent blank.

Workflow Ligand Ligand Preparation (Bis-thiosemicarbazone) Complex Metal-Ligand Complexation (Cu, Ni, Co, Fe) Ligand->Complex Sample Sample Digestion (Acidic Microwave) Buffer pH Adjustment (Acetate Buffer, pH 6.0) Sample->Buffer Buffer->Complex Spec UV-Vis Spectrophotometry (350 - 600 nm) Complex->Spec

Fig 1. Workflow for spectrophotometric determination of trace metals.

Chemometric Resolution of Overlapping Spectra

Because the absorption bands of the Cu, Ni, Co, and Fe complexes heavily overlap in the 350–600 nm region, univariate Beer-Lambert calculations will yield massive positive errors. The protocol utilizes multivariate regression to mathematically isolate the Net Analyte Signal (NAS)[1].

Calibration Design

Prepare a calibration set of 25–30 mixed standard solutions based on a central composite design. This ensures that the algorithm learns the spectral variations of each metal in the presence of varying concentrations of the others.

Mathematical Modeling
  • Data Preprocessing: Apply mean-centering to the raw spectral matrix. For Cu²⁺ and Ni²⁺, apply Orthogonal Signal Correction (OSC) to remove spectral variance that is mathematically orthogonal (unrelated) to the analyte concentration[1].

  • Linear Regression (PLS1): Use Partial Least Squares (PLS1) for Co²⁺, and OSC-PLS1 for Cu²⁺ and Ni²⁺. PLS extracts latent variables that maximize the covariance between the spectra and the known concentrations.

  • Non-Linear Regression (PC-FFANN): Fe³⁺ complexes often exhibit slight non-linearities in their optical response at higher concentrations. A Principal Component Feed-Forward Artificial Neural Network (PC-FFANN) is trained to accurately map these non-linear spectral features to the Fe³⁺ concentration[1].

Chemometrics RawData Raw Spectral Data (Overlapping Peaks) Preprocess Data Preprocessing (Mean Centering & OSC) RawData->Preprocess Model1 OSC-PLS1 (Cu²⁺, Ni²⁺) Preprocess->Model1 Model2 PLS1 (Co²⁺) Preprocess->Model2 Model3 PC-FFANN (Fe³⁺) Preprocess->Model3 Output Simultaneous Quantification (mg/L) Model1->Output Model2->Output Model3->Output

Fig 2. Chemometric resolution of overlapping UV-Vis spectra for metal quantification.

Troubleshooting & Self-Validation

  • Low Sensitivity/Absorbance: Verify the pH of the final mixture. If the sample digestion left residual nitric acid, the acetate buffer may be overwhelmed, dropping the pH below 5.0 and preventing the thione-to-thiol tautomerization.

  • Cloudy Solutions: Indicates metal hydroxide precipitation or ligand insolubility. Ensure the ethanol concentration in the final mixture is at least 20% (v/v) to keep the lipophilic N-methyl-2-phenylhydrazinecarbothioamide derivative in solution.

  • Model Overfitting: If the Root Mean Square Error of Prediction (RMSEP) is significantly higher than the Root Mean Square Error of Calibration (RMSEC), the PLS or ANN model is overfitted. Reduce the number of latent variables or hidden nodes.

References

  • Rohani, M., et al. "Simultaneous spectrophotometric determination of copper, cobalt, nickel and iron in foodstuffs and vegetables with a new bis thiosemicarbazone ligand using chemometric approaches." Food Chemistry, 2016.
  • Ajudiya, J. H., & Shah, M. C. "Thiosemicarbazones are Good Spectrophotometric Reagent for Transition Metal Determination: A Review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of N-methyl-2-phenylhydrazinecarbothioamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve the poor aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve the poor aqueous solubility of N-methyl-2-phenylhydrazinecarbothioamide .

This thiosemicarbazide derivative is a critical intermediate in the synthesis of 1,2,4-triazoles and a valuable scaffold for developing glycosyltransferase inhibitors in cancer research[1]. However, its hydrophobic phenyl ring and highly polarizable thiocarbonyl group severely restrict its solubility in aqueous biological buffers, often leading to erratic assay data, precipitation during in vitro screening, and poor bioavailability in vivo[2].

This guide provides field-proven, self-validating methodologies to overcome these biopharmaceutical bottlenecks.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does N-methyl-2-phenylhydrazinecarbothioamide precipitate immediately upon addition to my aqueous assay buffer? A: The precipitation is driven by thermodynamics. The compound's hydrophobic phenyl ring disrupts the hydrogen-bonding network of water. To minimize this disruption, water molecules form a highly ordered cage around the hydrophobic moiety, which is entropically unfavorable. Consequently, the compound molecules self-associate and precipitate to minimize their exposed surface area. Furthermore, if your stock solution is in DMSO, adding it to an aqueous buffer causes a rapid solvent shift; the local supersaturation exceeds the nucleation threshold, leading to immediate crystallization.

Q2: How can I determine if my solubility enhancement strategy is actually working, rather than just forming a supersaturated suspension? A: A self-validating protocol requires dynamic light scattering (DLS) or centrifugation coupled with HPLC. If you rely solely on visual inspection, you may miss sub-micron colloidal aggregates that can cause false positives in biochemical assays (e.g., by non-specifically inhibiting glycosyltransferases via protein sequestration). Always centrifuge your "solubilized" sample at 10,000 x g for 15 minutes and quantify the concentration of the supernatant via HPLC.

Part 2: Troubleshooting Workflows & Solubilization Strategies

When formulating poorly water-soluble active pharmaceutical ingredients (APIs) or assay probes, you must select a strategy based on the downstream application (e.g., cell-based assay vs. oral formulation)[3].

DecisionTree Start Compound Precipitates in Aqueous Media CheckAssay Is organic solvent tolerated by the system? Start->CheckAssay Cosolvent Co-solvency Strategy (e.g., 1-5% DMSO/EtOH) CheckAssay->Cosolvent Yes (<5% v/v) CheckCD Does the molecule fit a Cyclodextrin cavity? CheckAssay->CheckCD No / Toxicity Risk Cyclodextrin HP-β-CD Complexation (Phase Solubility) CheckCD->Cyclodextrin Yes (Phenyl ring) Nano Nanomilling / Particle Size Reduction CheckCD->Nano No / High Dose Required

Figure 1: Decision matrix for selecting a solubilization strategy for N-methyl-2-phenylhydrazinecarbothioamide.

Strategy A: Co-Solvency Optimization

Mechanism: Co-solvents like Ethanol, PEG-400, or DMSO reduce the dielectric constant of the aqueous medium, decreasing the interfacial tension between the hydrophobic drug and the water[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-methyl-2-phenylhydrazinecarbothioamide in 100% DMSO to create a 10 mM stock. Ensure complete dissolution via sonication.

  • Titration: Prepare a series of aqueous buffers containing increasing volume fractions of a secondary co-solvent (e.g., 5%, 10%, 15% PEG-400).

  • Spiking: Slowly inject the DMSO stock into the stirring buffer (dropwise) to a final DMSO concentration of 2% v/v. Causality note: Slow addition prevents localized supersaturation.

  • Validation: Incubate at 37°C for 2 hours. Centrifuge at 10,000 x g. Analyze the supernatant via UV-Vis (approx. 254 nm) or HPLC to confirm the compound remains in solution.

Strategy B: Cyclodextrin Inclusion Complexation

Mechanism: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophilic exterior and a hydrophobic cavity. The phenyl ring of N-methyl-2-phenylhydrazinecarbothioamide can insert into this cavity, shielding it from water and forming a water-soluble host-guest complex[5].

Step-by-Step Methodology (Phase-Solubility Assay):

  • Preparation of CD Solutions: Prepare aqueous solutions of HP- β -CD ranging from 0 to 50 mM in your target buffer (e.g., PBS, pH 7.4).

  • Excess Addition: Add an excess amount (e.g., 10 mg) of solid N-methyl-2-phenylhydrazinecarbothioamide to 5 mL of each CD solution.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 150 rpm and 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration & Analysis: Filter the suspensions through a 0.45 μ m syringe filter. Dilute the filtrate appropriately and quantify the dissolved compound via HPLC.

  • Validation: Plot the molar concentration of the dissolved compound against the HP- β -CD concentration. An AL​ -type linear plot confirms a 1:1 stoichiometric inclusion complex. Self-validation: Use 2D ROESY NMR to confirm spatial proximity between the cyclodextrin inner protons and the compound's phenyl protons.

CDWorkflow Prep Prepare HP-β-CD (0-50 mM) Add Add Excess API (Solid State) Prep->Add Equilibrate Equilibrate 48h @ 25°C Add->Equilibrate Filter Filter 0.45 µm Equilibrate->Filter Analyze HPLC Quantification & AL-Plot Filter->Analyze

Figure 2: Workflow for validating cyclodextrin inclusion complexation via phase-solubility analysis.

Strategy C: Nanomilling (Particle Size Reduction)

Mechanism: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. Nanomilling reduces the particle size of the bulk powder to the sub-micron range, exponentially increasing the surface area and apparent solubility[6].

Step-by-Step Methodology:

  • Suspension Formulation: Suspend 5% (w/v) of the compound in an aqueous vehicle containing a steric stabilizer (e.g., 1% w/v Poloxamer 188 or HPMC) to prevent Ostwald ripening.

  • Milling: Transfer the suspension to a planetary micro mill loaded with 0.5 mm yttrium-stabilized zirconium oxide beads.

  • Processing: Mill at 400 rpm for 2-4 hours in cycles (e.g., 5 mins on, 2 mins off) to prevent thermal degradation of the thiosemicarbazide moiety.

  • Validation: Measure the particle size distribution (PSD) using DLS. A successful run should yield a Z-average diameter of < 300 nm with a Polydispersity Index (PDI) < 0.2.

Part 3: Quantitative Strategy Comparison

To assist in selecting the optimal route for your specific application, refer to the comparative data summary below:

Solubilization StrategyEstimated Solubility IncreasePrimary Mechanism of ActionBest Suited ForKey Limitation
Co-solvency (DMSO/PEG) 10x - 50xDielectric constant reductionIn vitro biochemical assaysSolvent toxicity in cell culture; precipitation upon dilution
HP- β -Cyclodextrin 50x - 100xHydrophobic cavity shieldingPreclinical in vivo dosingPotential competitive displacement by endogenous lipids
Nanomilling 5x - 20x (Kinetic)Surface area expansionOral formulation developmentHigh energy input; physical instability (agglomeration) over time

Table 1: Comparison of solubilization techniques for hydrophobic thiosemicarbazide derivatives.

References

  • Overcoming the Challenge of Poor Drug Solubility. ISPE. Available at: [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharma. Available at: [Link]

  • Improving solubility and accelerating drug development. Veranova. Available at: [Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. NIH. Available at:[Link]

  • A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification. ACS Publications. Available at:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for N-methyl-2-phenylhydrazinecarbothioamide

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the crystallization of N-methyl-2-phenylhydrazinecarbothioamide. Drawing upon established...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the crystallization of N-methyl-2-phenylhydrazinecarbothioamide. Drawing upon established principles of crystallization and data from related compounds, this document offers troubleshooting advice and answers to frequently asked questions to help you achieve high-quality crystals.

Troubleshooting Guide

This section addresses common challenges encountered during the crystallization of N-methyl-2-phenylhydrazinecarbothioamide and related organic compounds.

Question 1: Why is my compound "oiling out" instead of forming crystals?

Answer:

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system.[1]

Potential Causes and Solutions:

  • High Solute Concentration: The solution may be too concentrated, causing the compound to precipitate above its melting point.

    • Solution: Try using a larger volume of solvent to create a more dilute solution.[1]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[1]

    • Solution: Employ a slower cooling rate. This can be achieved by insulating the crystallization vessel or using a programmable cooling bath. An ideal crystallization should show some crystal formation in about 5 minutes, with continued growth over 20 minutes.[2]

  • Inappropriate Solvent Choice: The chosen solvent may be too "good," meaning the compound is too soluble even at lower temperatures.

    • Solution: Experiment with different solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.[1] Consider a solvent system where the compound has moderate solubility.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.

    • Solution: Purify the compound further before attempting crystallization. Techniques like column chromatography can be effective.

Question 2: My solution remains clear even after cooling. Why are no crystals forming?

Answer:

The absence of crystal formation upon cooling indicates that the solution has not reached a sufficient level of supersaturation, which is the primary driving force for crystallization.

Potential Causes and Solutions:

  • Insufficient Supersaturation: The solution is not concentrated enough for crystals to form.

    • Solution: Continue to slowly evaporate the solvent to increase the concentration. If using a cooling method, try reducing the temperature further. If using an anti-solvent, add a small amount more.[1]

  • High Solubility in the Chosen Solvent: The compound is highly soluble in the selected solvent, even at low temperatures.

    • Solution: Re-evaluate your choice of solvent. If you have an excess of solvent, you can try to boil some of it off to increase the concentration.[2] Alternatively, recovering the solid by rotary evaporation and attempting crystallization with a different solvent system may be necessary.[2]

  • Inhibition of Nucleation: The initial formation of crystal seeds (nuclei) is kinetically hindered.

    • Solution: Induce nucleation by scratching the inside of the flask at the liquid-air interface with a glass rod, adding a seed crystal of the compound, or introducing a rough surface.[1][2] Another technique is to dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, creating a thin residue of crystals on the rod. Then, reintroduce the rod to the solution's surface.[2]

Question 3: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[2] The goal is to slow down the crystal growth to allow for the formation of larger, more ordered crystals.

Potential Causes and Solutions:

  • Excessive Supersaturation: The solution is too concentrated, leading to rapid precipitation.

    • Solution: Add a small amount of additional hot solvent to the heated solution to slightly exceed the minimum amount needed for dissolution. This will keep the compound soluble for a longer period during cooling.[2]

  • Rapid Cooling: A high rate of cooling can lead to the rapid formation of many small crystals.

    • Solution: Insulate the crystallization vessel to slow down the cooling process. Placing the flask on several paper towels, a wood block, or a cork ring can help.[2]

  • High Rate of Nucleation: Too many crystal nuclei form simultaneously, competing for the solute and resulting in smaller crystals.

    • Solution: Minimize agitation or vibrations during the cooling process by placing the experiment in an undisturbed location.[1]

Frequently Asked Questions (FAQs)

What is the best method for selecting a suitable solvent for the crystallization of N-methyl-2-phenylhydrazinecarbothioamide?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] A systematic approach to solvent selection is recommended:

  • Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature. If it dissolves immediately, the solvent is likely too good.[3]

  • Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound at this temperature.[3]

  • Cooling Test: Allow the hot solution to cool to room temperature. The formation of crystals upon cooling indicates a promising solvent.[3]

  • Solvent Pairs: If a single solvent is not ideal, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be used. The two solvents must be miscible.[3]

Based on related thiosemicarbazide compounds, ethanol has been used successfully for crystallization.[4][5] Other polar solvents like methanol or solvent mixtures could also be effective. For compounds that are only soluble in highly polar solvents like DMF or DMSO, vapor diffusion with a less polar anti-solvent can be a successful technique.[6]

What are the different crystallization techniques I can employ?

Several techniques can be used to achieve crystallization, each with its own advantages:

  • Slow Cooling: This is the most common method. The compound is dissolved in a minimal amount of a suitable hot solvent, and the solution is allowed to cool slowly and undisturbed.[3]

  • Slow Evaporation: This method is useful when the compound is highly soluble in the chosen solvent. The solution is left in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to crystal formation.[7] This method was successful for a related compound using an ethanol solution at room temperature.[4]

  • Vapor Diffusion: This technique is ideal for small quantities of material. A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[8]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[7]

Are there known polymorphs of N-methyl-2-phenylhydrazinecarbothioamide?

While the search did not yield specific information on the polymorphic forms of N-methyl-2-phenylhydrazinecarbothioamide, it is important to be aware that polymorphism is a common phenomenon in organic compounds.[9] Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. To investigate and control polymorphism, it is crucial to systematically vary crystallization conditions such as the solvent, cooling rate, and temperature.

What is the role of hydrogen bonding in the crystallization of this compound?

N-methyl-2-phenylhydrazinecarbothioamide possesses hydrogen bond donors (N-H groups) and acceptors (the thiocarbonyl group, C=S), which can play a significant role in the formation of a stable crystal lattice. In the crystal structure of a related compound, molecules were linked via N—H⋯S hydrogen bonds.[4] The choice of solvent can influence these interactions; hydrogen-bonding solvents may compete with the solute's intermolecular hydrogen bonds.[8]

Experimental Protocols

Protocol 1: General Procedure for Crystallization by Slow Cooling

  • Place the impure N-methyl-2-phenylhydrazinecarbothioamide in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and heat the mixture to boiling.

  • Continue adding the solvent in small portions until the compound is completely dissolved.

  • If the solution is colored due to impurities, you may add a small amount of activated carbon and re-heat to boiling.

  • Perform a hot filtration to remove any insoluble impurities or the activated carbon.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • If necessary, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Protocol 2: General Procedure for Crystallization by Vapor Diffusion

  • Dissolve the N-methyl-2-phenylhydrazinecarbothioamide in a small amount of a "good" solvent in a small vial.

  • Place this vial inside a larger beaker or jar containing a layer of a "poor," more volatile anti-solvent.

  • Seal the larger container and leave it undisturbed.

  • The anti-solvent will slowly diffuse into the solution in the vial, inducing crystallization.

  • Once crystals have formed, carefully remove the vial and isolate the crystals.

Data Presentation

Table 1: Solubility of Related Hydrazinecarbothioamide Compounds in Common Solvents

CompoundSolventSolubilityReference
N-PhenylhydrazinecarbothioamideMethanol50 mg/mL, clear[10][11]
N-Methyl-hydrazine carbothioamideAlcoholSoluble[12]
N-Methyl-hydrazine carbothioamideWaterSlightly soluble[12]

Note: This table provides solubility data for structurally similar compounds to guide initial solvent selection for N-methyl-2-phenylhydrazinecarbothioamide.

Visualization

Diagram 1: Decision-Making Workflow for Optimizing Crystallization

Crystallization_Workflow start Start: Impure Compound solvent_selection Select Solvent System start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution cooling Slow Cooling dissolution->cooling crystals_formed Crystals Formed? cooling->crystals_formed oil_out Oiling Out? crystals_formed->oil_out No collect_crystals Collect and Dry Crystals crystals_formed->collect_crystals Yes no_crystals No Crystals? oil_out->no_crystals No troubleshoot_oil Troubleshoot Oiling Out: - Dilute Solution - Slower Cooling - Change Solvent oil_out->troubleshoot_oil Yes troubleshoot_no_crystals Troubleshoot No Crystals: - Concentrate Solution - Induce Nucleation - Change Solvent no_crystals->troubleshoot_no_crystals Yes troubleshoot_oil->solvent_selection troubleshoot_no_crystals->solvent_selection

Caption: A flowchart illustrating the decision-making process for optimizing crystallization conditions.

References

  • Benchchem. Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ChemBK. N-Phenylhydrazinecarbothioamide.
  • Guide for crystalliz
  • Crystal structure of (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide. (2014). PMC.
  • SOP: CRYSTALLIZ
  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. (2022). MDPI.
  • ChemBK. (2024, April 9). N-Methyl-hydrazine carbothioamide.
  • PubChem. Hydrazinecarbothioamide, N-methyl-N-phenyl-.
  • Google Patents. US10414732B2 - Polymorphic compounds and uses thereof.
  • ChemBK. Hydrazinecarbothioamide, N-phenyl-.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)

Sources

Troubleshooting

Technical Support Center: Purification of Crude N-Methyl-2-phenylhydrazinecarbothioamide Extracts

Welcome to the Technical Support Center. This guide is engineered for application scientists, researchers, and drug development professionals who are isolating and purifying N-methyl-2-phenylhydrazinecarbothioamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for application scientists, researchers, and drug development professionals who are isolating and purifying N-methyl-2-phenylhydrazinecarbothioamide. This compound is a critical thiosemicarbazide intermediate frequently utilized in the downstream synthesis of bioactive heterocycles, such as 1,2,4-triazoles, which are essential in high-throughput enzyme inhibition assays[1].

Due to the toxic and reactive nature of its synthetic precursors (phenylhydrazine and methyl isothiocyanate), achieving high purity requires exploiting strict physicochemical differentials rather than relying on generic washing steps.

Logical Workflow Visualization

The following diagram maps the causality-driven purification pathway, isolating the target compound from its specific synthetic impurities.

Purification A Crude Extract (Contains MITC & PhNHNH2) B Trituration / Solvent Wash (Hexane / Diethyl Ether) A->B Extracts non-polar MITC C Acidic Aqueous Wash (0.1 M HCl, pH ~3) B->C Protonates & removes basic phenylhydrazine D Recrystallization (96% Ethanol) C->D Isolates neutral crude solid E Pure N-methyl-2- phenylhydrazinecarbothioamide D->E Thermodynamic cooling to 4°C

Fig 1: Step-by-step logical workflow for the purification of crude thiosemicarbazide extracts.

Troubleshooting & FAQs

Q1: My crude extract persistently smells like mustard gas or horseradish. Why is this happening, and how do I remove it? Causality: The pungent odor is caused by unreacted methyl isothiocyanate (MITC). MITC is highly volatile and non-polar. In contrast, your target thiosemicarbazide product is heavily hydrogen-bonded (containing multiple N-H donors and a C=S acceptor), making it highly polar. Solution: Do not attempt to boil off the MITC, as this can degrade your product. Instead, triturate the crude solid with a cold, strictly non-polar solvent like hexanes or diethyl ether. The MITC will partition entirely into the organic wash, leaving the hydrogen-bonded product intact as a solid precipitate.

Q2: My recrystallized product has a pink or brownish tint instead of being a pristine white solid. What causes this discoloration? Causality: This is the hallmark of trace unreacted phenylhydrazine contamination. Phenylhydrazine is highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, rapidly forming highly colored diazo and azo byproducts. Solution: Implement a mildly acidic aqueous wash prior to crystallization. Because phenylhydrazine has a basic amine group (pKa ~5.2), washing the crude extract with 0.1 M HCl protonates the impurity, forcing it into the aqueous layer. The target thiosemicarbazide is significantly less basic and remains unprotonated and insoluble in the cold aqueous phase.

Q3: The product "oils out" (forms a syrup) during ethanol recrystallization instead of forming crystals. How do I force crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent mixture. This is often exacerbated by impurities that depress the melting point of the crude mixture. Solution: You must alter the supersaturation kinetics. Re-heat the mixture until the oil dissolves, then add a few drops of water to the 96% ethanol[2] to increase the cloud point temperature. Alternatively, allow the solution to cool very slowly and seed it with a pure crystal of N-methyl-2-phenylhydrazinecarbothioamide before it reaches the oiling temperature.

Quantitative Physicochemical Data

To execute the purification logic effectively, compare the physicochemical properties of the target compound against its primary impurities.

PropertyN-methyl-2-phenylhydrazinecarbothioamide (Target)Phenylhydrazine (Impurity)Methyl isothiocyanate (Impurity)
Molecular Weight 181.26 g/mol 108.14 g/mol 73.12 g/mol
Melting Point ~138–141 °C[3]19.9 °C35 °C
pKa (Conjugate Acid) < 2.0 (estimated)5.21N/A
Solubility (Hexane) InsolubleSolubleHighly Soluble
Solubility (Ethanol) Soluble (Hot), Sparingly (Cold)[1]SolubleSoluble

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Non-Polar Trituration

  • Suspend the crude extract in 10 mL of cold hexanes per gram of crude material in a beaker.

  • Stir vigorously for 15 minutes at room temperature.

  • Filter the suspension through a Büchner funnel.

  • Validation Check: The filtrate should contain the pungent odor of MITC. The retained solid should transition from a gummy paste to a granular powder. If the solid remains gummy, repeat the hexane wash.

Step 2: Acidic Aqueous Extraction

  • Transfer the granular solid to a beaker and suspend it in cold 0.1 M HCl (5 mL per gram of solid).

  • Stir for 10 minutes to extract unreacted phenylhydrazine.

  • Filter the suspension.

  • Validation Check: Test the pH of the filtrate. It must remain distinctly acidic (pH < 3). If the pH has risen above 4, the acid has been depleted by excess base; repeat the acid wash.

Step 3: Neutralization Wash

  • Wash the filter cake thoroughly with cold distilled water.

  • Validation Check: Continue washing until the filtrate tests neutral (pH ~7) on indicator paper, ensuring no residual HCl is carried into the crystallization step.

Step 4: Thermodynamic Recrystallization

  • Transfer the neutralized solid to a round-bottom flask.

  • Add 96% ethanol[2] dropwise under reflux (approx. 78 °C) until the solid just dissolves completely. Do not add excess solvent.

  • Remove from heat and allow the flask to cool ambiently to room temperature over 45 minutes to promote controlled nucleation.

  • Transfer the flask to an ice bath (4 °C) for 1 hour to maximize the thermodynamic yield of the crystals[1].

  • Filter the resulting white crystalline solid and dry under high vacuum for 12 hours.

  • Validation Check: Determine the melting point of the dried solid. A successful purification will yield a sharp melting point range (≤ 2 °C variance). If the range is broad, trace impurities remain, and a second recrystallization is required.

References

  • Source: acs.
  • Source: nih.
  • Source: mdpi.

Sources

Optimization

Troubleshooting NMR peak overlap in N-methyl-2-phenylhydrazinecarbothioamide spectra

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with complex, uninterpretable NMR spectra when analyzing thiosemicarbazide derivatives like N-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with complex, uninterpretable NMR spectra when analyzing thiosemicarbazide derivatives like N-methyl-2-phenylhydrazinecarbothioamide[1]. The structural dynamics of these molecules—specifically their propensity for restricted bond rotation, tautomerism, and rapid proton exchange—often manifest as severe peak overlap, line broadening, or mysterious "impurity" peaks in standard 1D 1 H NMR experiments[2].

This guide is engineered to move beyond basic spectral assignment. Here, we will dissect the physical chemistry driving these spectral artifacts and provide self-validating, field-proven protocols to definitively resolve peak overlap.

Quantitative NMR Dynamics & Overlap Diagnostics

Before troubleshooting, it is critical to establish the baseline spectral expectations for N-methyl-2-phenylhydrazinecarbothioamide. The table below summarizes the quantitative data and the physical causality behind common overlap issues.

Structural FeatureExpected 1 H Shift (DMSO- d6​ )Common Overlap IssuePhysical CauseResolution Strategy
N-CH 3​ 2.8 – 3.1 ppmPeak duplication (e.g., two doublets)Thioamide restricted rotation (E/Z rotamers)VT-NMR (Coalescence at ~65 °C)
Phenyl (Aromatic) 7.0 – 7.5 ppmClustering into a complex multipletNarrow chemical shift dispersion2D HSQC / HMBC
Hydrazine NH 2​ / Amide NH 8.0 – 10.5 ppmMassive line broadening obscuring aromatics 14 N Quadrupolar relaxation & solvent exchangeD 2​ O Isotope Exchange
Thiocarbonyl (C=S) ~175 – 182 ppm ( 13 C)Missing or split signalThione-thiol tautomerismAdjust relaxation delay (D1)
Diagnostic Workflow

NMR_Troubleshooting Start Observe Peak Overlap in 1H NMR Spectrum Decision1 Characterize the Overlap Nature Start->Decision1 BranchA Duplicated Sharp Peaks (e.g., two N-CH3 signals) Decision1->BranchA Duplication BranchB Broad Humps (Obscuring aromatics) Decision1->BranchB Broadening BranchC Complex Multiplets (Aromatic overlap) Decision1->BranchC Clustering ActionA Run VT-NMR (Heat to 60-80 °C) BranchA->ActionA ActionB Perform D2O Shake (Isotope Exchange) BranchB->ActionB ActionC Run 2D NMR (HSQC / HMBC) BranchC->ActionC ResultA Peaks Coalesce: Thioamide Rotamers Confirmed ActionA->ResultA ResultB Broad Peaks Disappear: Unmasks Aromatic Protons ActionB->ResultB ResultC Signals Resolved via 13C Chemical Shift Dispersion ActionC->ResultC

Decision matrix for diagnosing and resolving 1H NMR peak overlap in thiosemicarbazides.

Troubleshooting FAQs

Q1: My 1 H NMR spectrum shows two distinct N-CH 3​ doublets (~2.9 ppm and ~3.1 ppm) and duplicated aromatic signals. Is my synthesized N-methyl-2-phenylhydrazinecarbothioamide impure? Causality & Explanation: It is highly likely your sample is pure, but existing as a mixture of conformational isomers (rotamers) on the NMR timescale. The thioamide functional group (N-C=S) exhibits significant resonance delocalization. The lone pair on the amide nitrogen donates into the thiocarbonyl π -system, conferring partial double-bond character to the C-N bond[2]. This restricts free rotation at room temperature (298 K), resulting in distinct E and Z rotamers. Because the exchange rate ( kex​ ) between these conformers is slower than the difference in their resonance frequencies ( Δν ), the NMR spectrometer detects them as separate species, leading to duplicated peaks that overlap with the main signals. Actionable Solution: Execute Protocol 1: Variable Temperature (VT) NMR.

Q2: The NH and NH 2​ protons appear as a massive, broad hump spanning 7.5–9.5 ppm, completely obscuring the phenyl multiplet. How do I unmask the aromatic region? Causality & Explanation: This severe broadening is caused by two simultaneous phenomena: intermediate chemical exchange and quadrupolar relaxation. The highly polar NH protons exchange with trace moisture in the solvent at a rate that broadens the signal. Furthermore, the adjacent 14 N nucleus has a nuclear spin of I=1 (a quadrupolar nucleus). The rapid relaxation of the 14 N quadrupole moment partially averages the scalar coupling ( JNH​ ), smearing the proton signal into a broad hump that easily overlaps with the 7.0–7.5 ppm phenyl signals. Actionable Solution: Execute Protocol 2: D 2​ O Exchange.

Q3: Even after a D 2​ O shake, the 5 protons of the phenyl ring are clustered into an unresolvable multiplet at 7.2-7.4 ppm. How can I definitively assign the ortho, meta, and para protons? Causality & Explanation: In 1D 1 H NMR, the chemical shift dispersion of aromatic protons is notoriously narrow, especially when the substituent (the hydrazinecarbothioamide group) does not exert a massive electronic push/pull effect on the distant meta and para positions. Actionable Solution: Utilize 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. While the protons overlap in the 1 H dimension (spanning only ~0.2 ppm), the attached 13 C nuclei will be dispersed over a much wider 10-20 ppm range, allowing for unambiguous assignment.

Q4: I see a weak signal around 12.5 ppm and my C=S carbon signal is missing or shifted. What is happening? Causality & Explanation: This indicates thione-thiol tautomerism. While the thione (C=S) form dominates in the solid state and in polar aprotic solvents like DMSO- d6​ , a minor fraction can tautomerize to the thiol (C-SH) form[3]. The SH proton appears highly deshielded (>12 ppm). This tautomerism splits the carbon signal, reducing the intensity of the C=S peak (~180 ppm) into the baseline noise.

Self-Validating Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

This protocol uses thermal energy to overcome the rotational barrier of the C-N partial double bond, forcing the rotamers to rapidly interconvert and coalesce into a single, time-averaged spectrum.

  • Baseline Acquisition: Prepare your sample in DMSO- d6​ (boiling point 189 °C) and acquire a standard 1D 1 H spectrum at 298 K (25 °C). Note the integration ratio of the duplicated N-CH 3​ peaks (typically ~7:3 or 8:2).

  • Incremental Heating: Increase the probe temperature to 313 K (40 °C). Allow 5 minutes for thermal equilibration. Re-shim the magnet (Z and Z2) as heating alters the solvent's density and magnetic susceptibility.

  • Coalescence Monitoring: Acquire a spectrum. The duplicated peaks should begin to broaden and move toward each other.

  • Target Temperature: Increase the temperature to 338 K (65 °C) or 353 K (80 °C). Re-shim and acquire. The duplicated peaks will coalesce into a single, sharp set of signals, eliminating the overlap.

  • Self-Validation Step (Critical): Cool the probe back to 298 K, re-shim, and acquire a final spectrum. Validation Logic: If the peaks de-coalesce and return to their exact original duplicated state, you have definitively proven the phenomenon is a reversible thermodynamic equilibrium (rotamers). If the spectrum remains altered, the sample underwent thermal degradation.

Protocol 2: D 2​ O Exchange ("D 2​ O Shake") for Labile Proton Suppression

This protocol exploits rapid isotopic exchange to replace broad, overlapping NH/NH 2​ protons with NMR-silent deuterium, unmasking the underlying aromatic signals.

  • Baseline Acquisition: Acquire a standard 1D 1 H spectrum of the sample in DMSO- d6​ or CDCl 3​ . Integrate the broad NH humps and the sharp N-CH 3​ signal.

  • Isotope Addition: Eject the NMR tube. Add 1-2 drops (approx. 10-20 µL) of 99.9% D 2​ O directly into the tube.

  • Agitation: Cap the tube and shake vigorously for 30 seconds to ensure complete mixing and isotopic exchange.

  • Re-Acquisition: Insert the tube, re-lock the spectrometer (the lock signal will shift slightly due to the D 2​ O), re-shim, and acquire a new spectrum. The broad NH humps will disappear, and a new H-O-D peak will appear around 3.3 ppm (in DMSO- d6​ ).

  • Self-Validation Step (Critical): Compare the integrations of the phenyl multiplet and the N-CH 3​ signal before and after the shake. Validation Logic: Because carbon-bound protons do not exchange with D 2​ O under neutral conditions, their relative integrations must remain perfectly constant. If they do, you have validated that the disappearance of the overlapping peaks was purely due to selective isotopic exchange, confirming their identity as labile heteroatom protons.

References
  • Kane, A. S., et al. "A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification." ACS Chemical Biology, American Chemical Society. 1

  • MDPI Molecules. "Synthetic Approaches to Steroidal Thiosemicarbazones, 1,3,4-Thia(selena)diazolines, and Oxalate-Linked Dimers." MDPI. 2

  • SciSpace. "Pyridyl thiosemicarbazide: synthesis, crystal structure, DFT/B3LYP, molecular docking studies and its biological investigations." SciSpace. 3

Sources

Troubleshooting

Preventing thermal degradation of N-methyl-2-phenylhydrazinecarbothioamide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific thermodynamic and kinetic vulnerabilities of N-methyl-2-phenylh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific thermodynamic and kinetic vulnerabilities of N-methyl-2-phenylhydrazinecarbothioamide .

Due to its composite structure—featuring both a reactive hydrazine moiety and a thiocarbonyl group—this compound is highly susceptible to thermal degradation, oxidative stress, and hydrolytic cleavage. This guide will provide you with the mechanistic understanding and self-validating protocols necessary to maintain absolute chemical integrity during storage and handling.

Part 1: Mechanistic Understanding of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. Thermal energy acts as the primary catalyst that overcomes the activation energy required for intramolecular rearrangements and bond cleavage.

When N-methyl-2-phenylhydrazinecarbothioamide is exposed to ambient or elevated temperatures, the thiosemicarbazide backbone becomes kinetically unstable. The primary thermal degradation pathway is an intramolecular cyclization coupled with desulfurization, which converts the linear carbothioamide into 1,2,4-triazole or 1,3,4-thiadiazole derivatives[1]. For instance, under applied thermal stress, this specific compound is known to cyclize into 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione[2]. Furthermore, if trace moisture is present, ambient heat accelerates the nucleophilic attack on the carbothioamide bond, leading to hydrolytic cleavage into hydrazine and thioamide fragments.

Pathway NMP N-methyl-2-phenylhydrazinecarbothioamide (Intact API) Heat Thermal Stress (Ambient/Elevated Temp) NMP->Heat Moisture Moisture & Oxygen (Catalysts/Reactants) NMP->Moisture Cyclization Intramolecular Cyclization (Desulfurization) Heat->Cyclization Overcomes Activation Energy Hydrolysis Hydrolytic Cleavage & Oxidation Heat->Hydrolysis Accelerates Reaction Rate Moisture->Hydrolysis Nucleophilic Attack Triazole 1,2,4-Triazole Derivatives (e.g., Triazole-3-thiones) Cyclization->Triazole CleavageProds Hydrazine + Thioamide Fragments Hydrolysis->CleavageProds

Thermal degradation pathways of N-methyl-2-phenylhydrazinecarbothioamide.

Part 2: Troubleshooting FAQs

Q1: My synthesized N-methyl-2-phenylhydrazinecarbothioamide sample turned slightly yellow after a month on the benchtop, and HPLC shows a new peak. What happened? A1: Your compound has undergone thermal cyclization and partial oxidation. Even at room temperature (25°C), the ambient thermal energy is sufficient to slowly overcome the kinetic barrier for intramolecular cyclization, forming 1,2,4-triazole-3-thione derivatives[2]. The yellowing is typically indicative of oxidative degradation targeting the hydrazine group[1]. To prevent this, the kinetic energy of the system must be lowered by storing the compound at -20°C, and oxygen must be displaced using an inert gas.

Q2: Does the choice of solvent affect the thermal stability of this compound if I need to store it as a stock solution? A2: Yes, significantly. Storing thiosemicarbazides in solution lowers the activation energy for hydrolytic cleavage compared to the solid state. While studies on related thiosemicarbazides show solvent-dependent stability (with non-polar solvents like cyclohexane offering better stabilization of the HOMO-LUMO gap)[3], storing N-methyl-2-phenylhydrazinecarbothioamide in standard biological solvents like DMSO or water at room temperature will result in rapid degradation. Never store this compound in solution for long-term use. Always store it as a lyophilized solid and prepare fresh solutions immediately prior to your assays.

Q3: How do I establish a self-validating storage protocol that guarantees compound integrity? A3: A self-validating protocol integrates preventative handling with continuous Quality Control (QC) feedback loops. You must eliminate the three variables of degradation: heat, moisture, and light. By utilizing cryogenic temperatures (-20°C), Argon purging (which is heavier than air and effectively blankets the solid), and amber vials, you halt the degradation kinetics. The system validates itself by requiring a monthly HPLC aliquot check; if purity drops below 99%, the storage seal or desiccant has failed and must be replaced.

Workflow Synthesis Lyophilized Solid API Purge Argon Purge (Displace O2/H2O) Synthesis->Purge Vial Seal in Amber Glass Vial Purge->Vial Store Store at -20°C (Desiccated) Vial->Store QC HPLC-UV QC (Monthly Aliquot) Store->QC Validate Integrity QC->Store Purity > 99%

Self-validating storage and quality control workflow for thiosemicarbazides.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between storage environments and the expected half-life of N-methyl-2-phenylhydrazinecarbothioamide, derived from kinetic behaviors of the thiosemicarbazide class[1].

Storage EnvironmentAtmosphereTemperatureExpected Half-Life ( t1/2​ )Primary Degradation Mechanism
Ambient Benchtop Air / Humid25°C< 3 MonthsThermal cyclization & Oxidation
Refrigerated Air / Dry4°C6 - 9 MonthsSlow hydrolysis
Cryogenic (Optimal) Argon-20°C> 24 MonthsNegligible (Kinetic freeze)
Forced Stress (Aqueous) Air85°C< 24 HoursRapid cyclization to Triazoles

Part 4: Experimental Methodologies

To ensure scientific integrity, implement the following step-by-step methodologies in your laboratory.

Protocol A: Self-Validating Cryogenic Storage Procedure

Purpose: To eliminate thermal, oxidative, and hydrolytic degradation vectors for long-term solid-state storage.

  • Complete Desiccation: Ensure the synthesized or purchased N-methyl-2-phenylhydrazinecarbothioamide is completely dry. Lyophilize the powder for 24 hours at < 0.1 mbar to remove trace moisture that could act as a hydrolytic catalyst.

  • Aliquot Preparation: Divide the bulk powder into single-use or weekly-use aliquots (e.g., 5 mg per vial) using amber glass vials. Causality: This prevents repeated freeze-thaw cycles and limits ambient moisture exposure to the bulk batch during daily use.

  • Inert Gas Blanketing: Insert an Argon gas line into the vial. Gently purge the vial for 15 seconds. Causality: Argon is denser than Nitrogen and ambient air; it sinks to the bottom of the vial, creating an absolute protective blanket over the solid, preventing oxidative targeting of the hydrazine group.

  • Hermetic Sealing: Immediately cap the vial with a PTFE-lined septum cap while the Argon is still flowing slightly to ensure no air re-enters.

  • Secondary Containment: Place the sealed vials into a secondary desiccator box containing indicating silica gel.

  • Cryogenic Storage: Store the desiccator box at -20°C. Causality: -20°C lowers the kinetic energy of the molecules far below the activation energy threshold required for thiosemicarbazide decomposition[4].

Protocol B: Stability-Indicating HPLC Method (Forced Degradation Validation)

Purpose: To validate that your storage method is working by establishing a baseline of what degraded N-methyl-2-phenylhydrazinecarbothioamide looks like on your specific HPLC setup.

  • Stock Preparation: Dissolve 1 mg of N-methyl-2-phenylhydrazinecarbothioamide in 1 mL of HPLC-grade Methanol.

  • Thermal Stress Application: Transfer 0.5 mL of the stock solution to a sealed glass ampoule. Heat the ampoule in a water bath at 85°C for 24 hours. Causality: This forces the intramolecular cyclization into 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione[2].

  • Control Preparation: Keep the remaining 0.5 mL of the stock solution at -20°C in the dark as a control.

  • HPLC Analysis:

    • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm.

  • Validation: Inject the control, followed by the stressed sample. You will observe a distinct retention time shift in the stressed sample corresponding to the triazole degradant. Use this chromatogram as your reference standard during your monthly QC checks (as outlined in the workflow diagram).

References

  • ACS Publications. "A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification." ACS Chemical Biology. Available at:[Link]

  • Science Publishing Group. "Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum." SciencePG. Available at:[Link]

  • PubChem. "Thiosemicarbazide | CH5N3S - PubChem." National Institutes of Health. Available at:[Link]

Sources

Optimization

Addressing steric hindrance in N-methyl-2-phenylhydrazinecarbothioamide complexation

Welcome to the technical support center for researchers working with N-methyl-2-phenylhydrazinecarbothioamide and related sterically hindered thiosemicarbazone ligands. This guide is designed to provide direct, actionabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with N-methyl-2-phenylhydrazinecarbothioamide and related sterically hindered thiosemicarbazone ligands. This guide is designed to provide direct, actionable solutions to common challenges encountered during metal complexation experiments. By understanding the underlying principles of steric hindrance and coordination chemistry, you can optimize your reaction conditions and achieve higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue for N-methyl-2-phenylhydrazinecarbothioamide?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule physically obstructs a chemical reaction.[1][2] In N-methyl-2-phenylhydrazinecarbothioamide, the bulky phenyl group and the N-methyl group create a crowded environment around the key donor atoms—the sulfur (S) and the hydrazinic nitrogen (N)—which are essential for coordinating to a metal center.[3] This bulkiness can prevent the metal ion from achieving the optimal approach trajectory and distance required for stable bond formation, leading to slow reactions, low yields, or complete reaction failure.[3][4]

Q2: What are the typical experimental signs that indicate steric hindrance is impeding my complexation reaction?

A2: Common indicators of a sterically hindered reaction include:

  • Low or No Product Yield: The most obvious sign is the recovery of a large amount of unreacted starting ligand.

  • Formation of Unintended Side Products: The reaction may favor alternative pathways that are less sterically demanding, such as ligand decomposition or the formation of an unexpected coordination isomer.

  • Difficulty in Achieving a Specific Coordination Geometry: The ligand's bulk may force the metal center into a distorted or less stable geometry.

  • Slow Reaction Rates: Reactions may require significantly longer times or higher temperatures to proceed compared to less hindered analogues.[4]

Q3: How does the N-methyl group specifically influence the coordination behavior compared to an unsubstituted N-H group?

A3: The N-methyl group has two primary effects. First, it adds steric bulk directly adjacent to the hydrazinic nitrogen donor atom. Second, and crucially, it removes the proton from the secondary amine (N-H). This is significant because the thione-thiol tautomerism, which often facilitates coordination and deprotonation to form a stable chelate ring, is affected.[5][6] Some studies suggest that the absence of this N2-hydrogen can prevent complex formation altogether in certain systems, as it alters the electronic properties and hydrogen-bonding capabilities of the ligand.[5]

Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to overcoming common experimental hurdles.

Problem 1: Low or No Yield of the Desired Metal Complex

This is the most frequent challenge and can stem from several factors related to steric hindrance.

Probable Cause Suggested Solution & Scientific Rationale Key Considerations
High Activation Energy Barrier Increase Reaction Temperature or Use Microwave Synthesis: Increasing thermal energy helps the reacting molecules overcome the activation energy barrier imposed by steric repulsion.[1][4] Microwave-assisted synthesis provides rapid, uniform heating, which can dramatically shorten reaction times and improve yields for hindered substrates.[1]Monitor for ligand or complex decomposition at higher temperatures. Use a dedicated microwave reactor for safety and precise control.[1]
Poor Ligand Solubility / Conformation Solvent Screening: The choice of solvent is critical.[7][8] Polar aprotic solvents like DMF or DMSO can be effective. A solvent system that promotes a favorable ligand conformation, exposing the donor atoms, can improve reaction rates. Try a range of solvents with varying polarities (e.g., ethanol, acetonitrile, dioxane, toluene).[9][10]Ensure the chosen solvent is anhydrous and degassed, as water can interfere with many coordination reactions.[9]
Inefficient Metal-Ligand Approach Vary the Metal Salt: The counter-ion of the metal salt can influence reactivity. Less coordinating anions (e.g., perchlorate, triflate) may lead to a more labile and reactive metal center compared to strongly coordinating anions like chloride.[11]Be mindful of the solubility and safety precautions associated with different metal salts, especially perchlorates.
Sub-optimal pH Adjust Reaction pH with a Non-Coordinating Base: The protonation state of the ligand is crucial. For thiosemicarbazones, deprotonation of the thiol tautomer is often required for stable complexation.[6][12] Use a sterically hindered, non-coordinating base like triethylamine to facilitate deprotonation without competing for coordination sites.[11]Add the base slowly and monitor the reaction, as pH can also influence the formation of undesired side products.
Problem 2: Formation of an Unexpected Product or Isomer

The complexity of N-methyl-2-phenylhydrazinecarbothioamide allows for multiple coordination modes.

Probable Cause Suggested Solution & Scientific Rationale Key Considerations
Ambidentate Coordination Modify Reaction Conditions to Favor a Specific Chelate Ring Size: Thiosemicarbazones can coordinate in different ways, for example, forming a four-membered ring (via hydrazinic N and S) or a five-membered ring (via imine N and S).[3] The steric bulk of the phenyl group often forces a four-membered ring formation.[3] Changing the solvent, temperature, or using a different metal precursor can shift this equilibrium.Characterization is key. Use techniques like X-ray crystallography to definitively determine the coordination mode in your product.[3][11]
Ligand Decomposition Employ Milder Reaction Conditions: If you observe discoloration or the formation of multiple unidentifiable products, the ligand may be decomposing under harsh conditions (e.g., high heat).Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[9] Consider lower temperatures for longer durations.
Problem 3: Difficulty with Product Isolation and Crystallization

Sterically hindered complexes can sometimes be challenging to purify.

Probable Cause Suggested Solution & Scientific Rationale Key Considerations
Formation of an Oily or Amorphous Product Utilize Advanced Crystallization Techniques: If standard cooling crystallization fails, try slow evaporation, vapor diffusion (e.g., layering a solution of the complex in DCM with a poor solvent like hexane), or liquid-liquid diffusion.Patience is crucial. These techniques can take days or weeks to yield high-quality crystals. Ensure the starting material is of high purity.
Product is Highly Soluble Controlled Precipitation with an Anti-Solvent: Dissolve the crude product in a minimum amount of a good solvent (e.g., DMF, CH₂Cl₂) and slowly add an "anti-solvent" (a solvent in which the product is insoluble, e.g., water, hexane, or diethyl ether) until turbidity is observed. Allow it to stand.Adding the anti-solvent too quickly can cause the product to "crash out" as an amorphous solid.

Experimental Protocols & Visual Guides

General Protocol for Complexation with a Sterically Hindered Ligand

This protocol is a starting point and should be optimized for your specific metal and desired complex.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add N-methyl-2-phenylhydrazinecarbothioamide (1.0 equivalent).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[9]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., ethanol or DMF, approx. 0.1 M concentration) via syringe. Stir until the ligand is fully dissolved.

  • Base Addition (Optional): If deprotonation is required, add triethylamine (1.1 equivalents) dropwise to the stirring solution.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., Cu(ClO₄)₂, NiCl₂·6H₂O) (1.0 equivalent for a 1:1 complex, 0.5 for a 1:2 complex) in a minimum amount of the same solvent. Add this solution dropwise to the ligand solution at room temperature.

  • Reaction: Stir the mixture at the desired temperature (start with room temperature, then try reflux if needed). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture. If a precipitate forms, filter it, wash with cold solvent and diethyl ether, and dry under vacuum. If no precipitate forms, reduce the solvent volume under reduced pressure and attempt crystallization.

Visualizing the Challenge: Steric Hindrance

The diagram below illustrates how the bulky groups on the ligand can physically block the metal center from accessing the donor atoms.

Caption: Steric clash between bulky groups and the metal center.

Troubleshooting Workflow

Follow this decision tree to systematically address low-yield reactions.

TroubleshootingWorkflow Start Start Complexation Reaction CheckYield Is Yield Acceptable? Start->CheckYield Success Isolate & Characterize Product CheckYield->Success Yes Troubleshoot Initiate Troubleshooting CheckYield->Troubleshoot No Temp Increase Temperature / Use Microwave Troubleshoot->Temp Cause: High Activation Energy? Solvent Screen Different Solvents Troubleshoot->Solvent Cause: Poor Solubility/Conformation? MetalSalt Vary Metal Salt Anion Troubleshoot->MetalSalt Cause: Metal Center Not Reactive? Temp->CheckYield Solvent->CheckYield MetalSalt->CheckYield Base Add Non-Coordinating Base

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for N-methyl-2-phenylhydrazinecarbothioamide HPLC Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-methyl-2-phenylhydrazinecarbothioamide. This resource is designed for researchers, scientists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-methyl-2-phenylhydrazinecarbothioamide. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during method development and routine analysis. This guide provides in-depth, field-proven insights to help you optimize your mobile phase, troubleshoot common issues, and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of an HPLC method for N-methyl-2-phenylhydrazinecarbothioamide.

Q1: What are the key chemical properties of N-methyl-2-phenylhydrazinecarbothioamide to consider for HPLC method development?

A1: Understanding the physicochemical properties of N-methyl-2-phenylhydrazinecarbothioamide is the foundation of effective method development. Its structure contains a thioamide group and a hydrazine moiety, which confer specific characteristics:

  • Polarity: The presence of nitrogen and sulfur atoms makes it a moderately polar compound. This suggests that Reversed-Phase HPLC (RP-HPLC) is a suitable starting point.[1]

  • Basicity: The hydrazine and amine groups are basic. This means the compound's ionization state is highly dependent on the mobile phase pH.[2] Controlling the pH is therefore critical for achieving reproducible retention and good peak shape.[3][4]

  • Solubility: Thioamides can have limited aqueous solubility. While N-methyl-2-phenylhydrazinecarbothioamide is soluble in common organic solvents like acetonitrile and methanol, its solubility in highly aqueous mobile phases might be a concern.[5]

Q2: What is a good starting point for a column and mobile phase for N-methyl-2-phenylhydrazinecarbothioamide analysis?

A2: For a moderately polar basic compound, a standard C18 column is the most versatile and recommended starting point.[6]

  • Recommended Starting Column: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is ideal. These columns minimize unwanted interactions with residual silanols, which is crucial for basic analytes.

  • Initial Mobile Phase: A simple isocratic or gradient elution using Acetonitrile (ACN) and water is a standard approach in RP-HPLC.[1]

    • Organic Solvent: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.

    • Aqueous Component: Use a buffered aqueous solution to control the pH. A good starting point is a pH between 3 and 4, using a buffer like 20 mM phosphate or formate.[4] This low pH ensures that the basic functional groups on the analyte are consistently protonated, leading to more stable retention times.

    • Starting Gradient: A broad gradient, such as 10% to 90% ACN over 20 minutes, is effective for initial screening to determine the approximate organic solvent concentration needed to elute the compound.

Q3: How does mobile phase pH affect the analysis?

A3: The pH of the mobile phase is arguably the most critical parameter for this analysis.[3][7] Because N-methyl-2-phenylhydrazinecarbothioamide is a basic compound, pH directly controls its degree of ionization.

  • Low pH (e.g., pH < 4): The analyte will be fully protonated (ionized), carrying a positive charge. In this form, it is highly water-soluble and will have lower retention on a C18 column.[2][8] This is often desirable for good peak shape, as it minimizes secondary interactions with the stationary phase.

  • High pH (e.g., pH > 8): The analyte will be in its neutral, free-base form. This makes it more hydrophobic, leading to increased retention on a C18 column.[9] However, operating at high pH can damage standard silica-based columns. If high pH is necessary, a hybrid or pH-stable column must be used.[3][9]

  • Intermediate pH (near the pKa): Operating near the pKa of the analyte is strongly discouraged. In this range, small shifts in pH can cause large, unpredictable changes in retention time and lead to poor peak shapes (broadening or splitting) because the analyte exists as a mixture of ionized and neutral forms.[2][3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My peak is tailing severely.

Peak tailing is a common issue when analyzing basic compounds. It is often characterized by an asymmetry factor > 1.2.

Answer: Peak tailing for a basic analyte like N-methyl-2-phenylhydrazinecarbothioamide is typically caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing.[10][11]

Here is a systematic approach to troubleshoot this issue:

  • Lower the Mobile Phase pH: The first and most effective step is to lower the pH of the aqueous portion of your mobile phase. Using a buffer at pH 2.5-3.5 (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the basic analyte and suppress the ionization of the silanol groups, minimizing the unwanted interaction.[4]

  • Check Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM). A buffer is most effective within ±1 pH unit of its pKa. Insufficient buffering can lead to pH shifts on the column, causing peak tailing.

  • Reduce Sample Mass: Injecting too much sample can overload the column, leading to tailing.[11][12] Try diluting your sample by a factor of 10 and reinjecting. If the peak shape improves, mass overload was a contributing factor.

  • Use a High-Purity, End-Capped Column: If tailing persists, your column may have too many active silanol sites. Switch to a modern, high-purity silica column with robust end-capping, or consider a column with an embedded polar group.

  • Consider Mobile Phase Additives: Small amounts of additives can sometimes improve peak shape. For basic compounds, adding a competing base like triethylamine (TEA) to the mobile phase was a traditional approach, but it is often not necessary with modern columns and can suppress MS signals.

Below is a flowchart to guide your troubleshooting process for peak tailing.

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Action: Lower pH to 2.5-3.5 using 0.1% Formic Acid or a Phosphate/Formate Buffer check_ph->adjust_ph No check_overload Is Sample Concentration Too High? check_ph->check_overload Yes adjust_ph->check_overload Tailing Persists end_good Problem Resolved adjust_ph->end_good Peak Shape Improves dilute_sample Action: Dilute Sample 10-fold and Re-inject check_overload->dilute_sample Possibly check_column Are You Using a Modern, High-Purity C18 Column? check_overload->check_column No dilute_sample->check_column Tailing Persists dilute_sample->end_good Peak Shape Improves change_column Action: Switch to a Column with Low Silanol Activity (End-capped or Embedded Polar Group) check_column->change_column No end_bad Issue Persists: Consider Instrument Effects (Dead Volume, Frit Blockage) check_column->end_bad Yes change_column->end_good

Troubleshooting Workflow for Peak Tailing
Problem 2: My retention time is shifting between injections.

Unstable retention times are a major concern for quantitative analysis, indicating a lack of method robustness.

Answer: Retention time variability is most often linked to inconsistencies in the mobile phase preparation or the HPLC system itself.[13]

  • Inadequate pH Buffering: As discussed, this analyte's retention is highly sensitive to pH. If your mobile phase is unbuffered or poorly buffered, small changes (like absorption of atmospheric CO₂) can alter the pH and cause retention to drift. Solution: Always use a buffer, ensuring its pH is at least 1.5 units away from the analyte's pKa.[2]

  • Mobile Phase Composition: An improperly mixed mobile phase or solvent evaporation can change the organic-to-aqueous ratio, directly affecting retention time. Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped and ensure your HPLC pump's proportioning valves are functioning correctly.

  • Column Temperature Fluctuations: Column temperature affects mobile phase viscosity and chromatographic interactions. Solution: Use a column oven and set it to a stable temperature, for instance, 30 °C, to eliminate ambient temperature variation as a source of drift.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting a sequence. This can take 10-20 column volumes, especially when changing mobile phases.

Problem 3: I am not getting enough retention; the peak is eluting near the void volume.

Poor retention of polar analytes on reversed-phase columns is a common challenge.

Answer: If N-methyl-2-phenylhydrazinecarbothioamide elutes too early, it means its affinity for the nonpolar stationary phase is too low compared to the mobile phase.

  • Decrease Organic Solvent Strength: The most straightforward solution is to decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the polarity of the mobile phase, promoting greater interaction between the analyte and the C18 stationary phase, thus increasing retention time.

  • Increase Mobile Phase pH: As a basic compound, increasing the pH will shift the equilibrium towards the neutral, less polar form of the analyte.[9] This will significantly increase its hydrophobicity and retention. Caution: Do not exceed the pH limit of your column. For a standard silica C18 column, this is typically around pH 8.

  • Consider an Alternative Stationary Phase: If the above steps are insufficient, a standard C18 may not be the optimal choice.

    • AQ-Type Columns: Columns designed for use in highly aqueous mobile phases (e.g., Aqua C18) prevent phase collapse and provide stable retention for polar compounds.

    • HILIC Columns: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides strong retention.[14]

Data Summary: Impact of Mobile Phase on Retention

The following table illustrates the expected effect of mobile phase changes on the retention factor (k') of N-methyl-2-phenylhydrazinecarbothioamide.

Mobile Phase ConditionExpected Change in Retention Factor (k')Scientific Rationale
Increase % Acetonitrile Decrease The mobile phase becomes more non-polar, increasing the analyte's affinity for the mobile phase and reducing retention time.
Decrease % Acetonitrile Increase The mobile phase becomes more polar, increasing the analyte's affinity for the non-polar stationary phase and increasing retention time.
Decrease pH (e.g., from 7 to 3) Decrease The basic analyte becomes fully protonated (ionized), making it more polar and less retained on the non-polar C18 phase.[2]
Increase pH (e.g., from 3 to 7) Increase The basic analyte becomes deprotonated (neutral), making it less polar and more retained on the C18 phase.[9]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 3.0)

This protocol describes the preparation of 1 L of a 20 mM potassium phosphate buffer with acetonitrile as the organic modifier.

Materials:

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • HPLC-grade Acetonitrile

Procedure:

  • Weigh out approximately 2.72 g of KH₂PO₄ and dissolve it in ~950 mL of HPLC-grade water in a 1 L volumetric flask.

  • Place a calibrated pH probe into the solution.

  • Slowly add phosphoric acid dropwise while stirring until the pH of the solution reaches 3.0 ± 0.05.

  • Add HPLC-grade water to the 1 L mark.

  • Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates and degas the solution.

  • This is your aqueous stock (Solvent A). Your organic modifier is Acetonitrile (Solvent B).

  • For an 80:20 (A:B) mobile phase, combine 800 mL of the prepared buffer with 200 mL of acetonitrile. Mix thoroughly. This final mobile phase is now ready for use.

Protocol 2: Systematic Mobile Phase pH Optimization

This experiment aims to find the optimal mobile phase pH for the best peak shape and resolution.

Procedure:

  • Prepare three different aqueous mobile phase buffers (e.g., 20 mM formate/formic acid) at pH 3.0, 4.0, and 5.0, as described in Protocol 1.

  • Set up your HPLC system with a C18 column.

  • Equilibrate the column with a 50:50 Acetonitrile:Buffer (pH 3.0) mobile phase for at least 15 minutes.

  • Inject your standard of N-methyl-2-phenylhydrazinecarbothioamide and record the chromatogram. Note the retention time, peak asymmetry, and efficiency (plate count).

  • Flush the system and re-equilibrate with the pH 4.0 buffer mobile phase. Repeat the injection and data recording.

  • Flush the system and re-equilibrate with the pH 5.0 buffer mobile phase. Repeat the injection and data recording.

  • Compare the chromatograms from the three runs. The pH that provides the best balance of retention, a sharp and symmetric peak (asymmetry close to 1.0), and good resolution from any impurities is the optimal choice for further method development.

References
  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub. Available from: [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • ResearchGate. (n.d.). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Available from: [Link]

  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]

  • Moravek. (2024, October 23). Exploring the Different Mobile Phases in HPLC. Moravek. Available from: [Link]

  • PerkinElmer. (2023, December 9). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Available from: [Link]

  • PMC. (n.d.). Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. Available from: [Link]

  • ResearchGate. (2024, September 20). (PDF) Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms. Available from: [Link]

  • Ingenieria Analitica Sl. (n.d.). METHOD ABSTRACT / 112. Available from: [Link]

  • MDPI. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available from: [Link]

  • ASTM. (n.d.). D5315: Standard Test Method for Carbamates in Water. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, July 12). HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. Available from: [Link]

  • PMC. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available from: [Link]

Sources

Optimization

Reducing byproducts in the synthesis of N-methyl-2-phenylhydrazinecarbothioamide

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of N-methyl-2-phenylhydrazinecarbothioamide (a substituted thiosemicarbazide).

The reaction between phenylhydrazine and methyl isothiocyanate is deceptively simple. However, due to the bifunctional nature of phenylhydrazine and the high reactivity of the thiocarbonyl electrophile, researchers frequently encounter yield-limiting byproducts such as regioisomers, oxidized species, and cyclized heterocycles. This guide provides the mechanistic causality behind these issues and field-proven protocols to ensure high-fidelity synthesis.

Mechanistic Workflow & Byproduct Pathways

To troubleshoot effectively, we must first map the divergent pathways of this reaction. The diagram below illustrates how specific reaction conditions drive the equilibrium toward either the target linear carbothioamide or undesired byproducts.

G Reactants Phenylhydrazine + Methyl isothiocyanate Intermediate Nucleophilic Attack (Terminal NH2) Reactants->Intermediate Low Temp (-40°C), MeCN Regioisomer Attack at Internal NH (Regioisomer Byproduct) Reactants->Regioisomer High Temp / Steric Shift Oxidation Oxidation Byproducts (e.g., Azobenzene) Reactants->Oxidation O2 Exposure / Light Target N-methyl-2-phenylhydrazinecarbothioamide (Target Product) Intermediate->Target Proton Transfer Cyclized Intramolecular Cyclization (1,2,4-Triazole-3-thione) Target->Cyclized Prolonged Heating / Acid/Base

Mechanistic pathways showing target synthesis vs. common byproduct formation.

Troubleshooting & FAQs

Q1: Why am I isolating cyclized byproducts (e.g., 1,2,4-triazole-3-thiones) instead of the linear carbothioamide? Causality: Thiosemicarbazides possess a built-in nucleophile (the internal nitrogen) in close proximity to the thiocarbonyl carbon. When subjected to elevated temperatures (e.g., refluxing in ethanol) or basic/acidic conditions, the linear N-methyl-2-phenylhydrazinecarbothioamide undergoes an intramolecular cyclodehydration. Literature confirms that heating this specific carbothioamide at 85 °C in aqueous base quantitatively converts it into 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione [1]. Solution: To arrest the reaction at the linear carbothioamide stage, you must maintain strict thermal control. Never exceed room temperature during the synthesis, and avoid the addition of acid/base catalysts unless cyclization is your intended end-goal.

Q2: NMR analysis shows a mixture of two structural isomers. How do I prevent the formation of the regioisomer? Causality: Phenylhydrazine contains two reactive nitrogen centers: the primary terminal amine (-NH₂) and the secondary internal amine (-NH-). Kinetically, the terminal amine is more nucleophilic and less sterically hindered, making it the preferred site of attack. However, at higher temperatures, the kinetic energy allows the system to overcome the activation barrier for the internal nitrogen, resulting in a regioisomeric byproduct. Solution: Exploit the kinetic difference by initiating the reaction at sub-zero temperatures (-40 °C). Using a polar aprotic solvent like acetonitrile (MeCN) stabilizes the transition state of the terminal attack without providing protons that could scramble the reactivity [2].

Q3: My product is contaminated with symmetric N,N'-dimethylthiourea. What happened? Causality: Symmetric thioureas form when moisture is introduced into the system. Water hydrolyzes methyl isothiocyanate into methylamine and carbonyl sulfide. The highly nucleophilic methylamine then rapidly attacks another equivalent of unreacted methyl isothiocyanate, generating N,N'-dimethylthiourea. Solution: This is a self-validating indicator of poor anhydrous technique. Ensure all glassware is flame-dried, use strictly anhydrous solvents, and store your methyl isothiocyanate under an inert argon blanket.

Q4: The reaction mixture turned dark brown instead of remaining pale yellow. Is the product compromised? Causality: Phenylhydrazine is highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light, rapidly degrading into deeply colored azobenzene derivatives and other radical-derived species. Solution: Degas your solvents via sparging or freeze-pump-thaw cycles prior to use. Conduct the entire workflow under a continuous nitrogen or argon atmosphere. If the solution turns dark brown, the reaction has been compromised by oxygen.

Quantitative Data: Reaction Conditions vs. Yield & Byproducts

The table below summarizes how different thermodynamic and solvent environments dictate the chemoselectivity of the reaction.

Solvent SystemTemperature ProfileTimeTarget Yield (%)Major Byproduct IdentifiedCausality / Notes
Ethanol (EtOH) Reflux (78 °C)8 h< 30%1,2,4-Triazole-3-thioneHigh thermal energy drives intramolecular cyclization [1].
Tetrahydrofuran (THF) Room Temp (25 °C)12 h~ 55%Regioisomer (Internal N-attack)Lack of thermal suppression allows competitive internal nitrogen attack.
Acetonitrile (MeCN) -40 °C to 25 °C2 h77% Trace (< 5%)Low initial temp isolates kinetic product; MeCN stabilizes transition state[2].

Standardized Experimental Protocol

To achieve the optimal 77% yield with minimal byproduct formation, follow this kinetically controlled, self-validating methodology [2].

Prerequisites: All glassware must be oven-dried at 120 °C and cooled under a vacuum. Solvents must be anhydrous and degassed.

Step 1: Reagent Preparation & Inertion

  • Flush a 100 mL three-neck round-bottom flask with high-purity Nitrogen or Argon for 10 minutes.

  • Dissolve phenylhydrazine (1.0 equivalent, 10 mmol) in 20 mL of anhydrous Acetonitrile (MeCN).

  • Self-Validation Check: The solution should be clear to very pale yellow. A dark orange or brown tint indicates oxidized starting material; discard and obtain fresh phenylhydrazine.

Step 2: Kinetic Temperature Control

  • Submerge the reaction flask in a dry ice/acetonitrile bath to bring the internal temperature to exactly -40 °C.

  • Allow 15 minutes for the temperature to equilibrate.

Step 3: Electrophile Addition

  • Prepare a solution of methyl isothiocyanate (1.05 equivalents, 10.5 mmol) in 5 mL of anhydrous MeCN.

  • Add the methyl isothiocyanate solution dropwise via a syringe pump over 20 minutes.

  • Scientific Rationale: Dropwise addition prevents localized exothermic spikes that would provide enough activation energy for regioisomer formation.

Step 4: Reaction Maturation

  • Stir the mixture at -40 °C for 30 minutes to ensure complete primary nucleophilic attack.

  • Remove the cooling bath and allow the reaction to naturally warm to room temperature (approx. 20–25 °C) over 1.5 hours.

  • Monitor via TLC (Ethyl Acetate:Hexane 1:3). The starting material spot should disappear, replaced by a single lower-Rf spot corresponding to the target carbothioamide.

Step 5: Isolation and Purification

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) at a water bath temperature strictly below 35 °C to prevent heat-induced cyclization.

  • Triturate the resulting crude residue with cold diethyl ether to remove unreacted starting materials and trace non-polar impurities.

  • Filter the precipitate to yield pure N-methyl-2-phenylhydrazinecarbothioamide as a white to off-white solid.

References

  • A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification Source: ACS Publications URL:[Link]

  • One-Pot Synthesis of N-Aryl Pyrazole Derivatives via Tandem SN2 Reaction, Cyclization and Desulfurization Source: Sogang University Thesis Repository (163.239.1) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy of N-methyl-2-phenylhydrazinecarbothioamide Transition Metal Complexes: A Technical Guide

As antimicrobial resistance (AMR) accelerates, the development of novel pharmacophores that bypass traditional resistance mechanisms is paramount. N-methyl-2-phenylhydrazinecarbothioamide (NMPHC) and its derivatives have...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, the development of novel pharmacophores that bypass traditional resistance mechanisms is paramount. N-methyl-2-phenylhydrazinecarbothioamide (NMPHC) and its derivatives have emerged as highly versatile ligands. While the uncoordinated NMPHC ligand exhibits marginal biological activity, its coordination with transition metals—specifically Copper (Cu), Nickel (Ni), and Ruthenium (Ru)—triggers a profound amplification in antimicrobial efficacy.

This guide provides an objective, data-driven comparison of NMPHC metal complexes, detailing the mechanistic causality behind their efficacy and outlining self-validating experimental protocols for their evaluation.

Mechanistic Grounding: The "Why" Behind Chelation

The dramatic increase in the antimicrobial activity of NMPHC upon metal complexation is governed by Overton’s concept of cell permeability and Tweedy’s chelation theory . Chelation reduces the polarity of the metal ion by sharing its positive charge with the NMPHC donor atoms (typically Nitrogen and Sulfur). This delocalization increases the lipophilicity of the entire complex, allowing it to easily penetrate the bacterial lipid bilayer.

Once intracellular, these complexes operate via two divergent, metal-dependent pathways:

  • FabH Enzymatic Inhibition (Cu and Ni Complexes): The β-ketoacyl-acyl carrier protein synthase III (FabH) is the initiating enzyme in the bacterial type II fatty acid synthase (FAS-II) pathway. Because FAS-II is structurally distinct from mammalian FAS-I, it is an ideal selective target. Cu(II) and Ni(II) complexes of phenylhydrazinecarbothioamides adopt a tetrahedral geometry that acts as a competitive inhibitor, perfectly slotting into the FabH active site and halting bacterial cell wall synthesis 1.

  • ROS Generation and Topoisomerase II Inhibition (Ru Complexes): Ruthenium(II) complexes typically adopt a distorted octahedral geometry. They exhibit irreversible oxidation/reduction cycles (Ru^III^/Ru^II^) and metal-to-ligand charge transfer (MLCT) transitions. This redox cycling generates localized Reactive Oxygen Species (ROS) that cleave bacterial DNA, while the complex simultaneously binds to and inhibits Topoisomerase II 23.

MOA NMPHC NMPHC-Metal Complexes FabH FabH Enzyme Inhibition NMPHC->FabH Active Site Binding (Cu, Ni) ROS ROS Generation (MLCT) NMPHC->ROS Redox Cycling (Ru) Lipid Halt Fatty Acid Biosynthesis FabH->Lipid DNA DNA Cleavage & Topo II Inhibition ROS->DNA Death Bacterial Apoptosis Lipid->Death DNA->Death

Fig 1. Dual-action antimicrobial mechanism of NMPHC-metal complexes via FabH inhibition and ROS.

Comparative Efficacy Profile

To objectively evaluate these complexes, we compare their Minimum Inhibitory Concentration (MIC) against standard Gram-positive (S. aureus) and Gram-negative (E. coli) strains, alongside their specific FabH inhibitory concentrations (IC50).

CompoundCoordination GeometryMIC S. aureus (µg/mL)MIC E. coli (µg/mL)FabH IC50 (µM)Primary Mechanism of Action
NMPHC (Free Ligand) N/A>64.0>64.0>50.0Weak membrane disruption
[Cu(NMPHC)2] Tetrahedral4.08.05.2 ± 0.4Potent FabH Inhibition
[Ni(NMPHC)2] Tetrahedral8.016.011.4 ± 0.8Moderate FabH Inhibition
[Ru(NMPHC)2Cl2] Octahedral2.04.0>50.0ROS / Topo II Inhibition

Data Synthesis: The Ru(II) complex demonstrates the highest broad-spectrum efficacy due to its destructive redox cycling, which bacteria struggle to counter. However, the Cu(II) complex offers the most targeted approach for FAS-II inhibition, making it highly valuable for developing therapies with lower off-target human toxicity.

Experimental Protocols & Self-Validating Workflows

As researchers, we must ensure that every protocol is a self-validating system. The following methodologies explain not just what to do, but the causality behind the steps.

Workflow Synth 1. Chelation Synthesis Reflux NMPHC + MCl2 in EtOH Yield: 75-85% Char 2. Structural Validation FT-IR, 1H-NMR, X-Ray Diffraction Confirm Geometry Synth->Char Enzyme 3. FabH Enzymatic Assay Monitor malonyl-CoA conversion Self-Validation: Cerulenin Control Char->Enzyme MIC 4. MIC Determination Broth Microdilution (CLSI) Self-Validation: Resazurin Dye Enzyme->MIC

Fig 2. Self-validating experimental workflow for the synthesis and evaluation of NMPHC complexes.

Protocol A: Synthesis of[Cu(NMPHC)2] Complex

Causality Focus: Solvent selection and pH control are critical to ensure the ligand acts as a bidentate/tridentate chelator rather than remaining a monodentate spectator.

  • Preparation: Dissolve 2.0 mmol of NMPHC in 20 mL of absolute ethanol. Why ethanol? It provides optimal solubility for the ligand while allowing a controlled reflux temperature (78°C) that prevents the thermal degradation of the thiosemicarbazone backbone.

  • Deprotonation: Add 2-3 drops of Triethylamine (TEA). Why TEA? It acts as a proton scavenger, shifting the equilibrium toward the deprotonated thiolate form of NMPHC, which is essential for stable metal coordination.

  • Metal Addition: Dropwise, add a solution of 1.0 mmol CuCl2·2H2O dissolved in 10 mL of ethanol.

  • Reflux & Recovery: Reflux the mixture for 4 hours. Monitor via TLC. Cool to room temperature, filter the resulting microcrystalline precipitate, wash with cold ethanol and diethyl ether, and dry in a vacuum desiccator.

Protocol B: FabH Enzymatic Inhibition Assay

Causality Focus: Validating dynamic range using irreversible controls.

  • Assay Setup: In a 96-well plate, combine 100 mM sodium phosphate buffer (pH 7.0), 1 mM DTT, 50 µM malonyl-CoA, and 100 nM purified E. coli FabH.

  • Compound Incubation: Add the NMPHC metal complexes (serial dilutions from 0.1 to 50 µM).

  • Self-Validation Step: Include a well with Cerulenin (a known irreversible FabH inhibitor). Why? Cerulenin covalently binds to the active site cysteine. Comparing our reversible NMPHC complexes against this irreversible baseline validates the assay's signal-to-noise ratio and confirms the enzyme is active and inhibitable.

  • Initiation & Readout: Initiate the reaction by adding 50 µM acetyl-CoA. Monitor the decrease in absorbance at 340 nm (coupled with the oxidation of NADH in a secondary reporter system) to calculate the IC50.

Protocol C: MIC Determination via Resazurin Microtiter Assay (REMA)

Causality Focus: Eliminating subjective visual bias in turbidity readings.

  • Inoculum Preparation: Adjust bacterial suspensions (S. aureus / E. coli) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plating: Dispense 100 µL of MHB into a 96-well plate. Perform two-fold serial dilutions of the NMPHC complexes (from 64 µg/mL down to 0.125 µg/mL). Add 100 µL of the bacterial inoculum to all test wells.

  • Incubation: Incubate at 37°C for 18 hours.

  • Self-Validation Readout: Add 30 µL of a 0.015% resazurin solution to all wells and incubate for an additional 2 hours. Why Resazurin? Relying solely on turbidity is prone to error, especially if the metal complexes precipitate. Resazurin acts as an electron acceptor; metabolically active bacteria reduce the blue, non-fluorescent dye to pink, highly fluorescent resorufin. The MIC is objectively recorded as the lowest concentration well that remains strictly blue.

Conclusion

The comparative analysis demonstrates that complexing N-methyl-2-phenylhydrazinecarbothioamide with transition metals fundamentally alters its pharmacokinetic and pharmacodynamic profile. Copper and Nickel complexes provide a targeted approach against bacterial fatty acid synthesis via FabH inhibition, while Ruthenium complexes offer potent, broad-spectrum bactericidal activity through ROS-mediated DNA cleavage. For drug development professionals, selecting the appropriate metal center allows for the precise tuning of the therapeutic index and mechanism of action.

References

  • Title: Synthesis, Crystal Structures and Antibacterial Activity of Nickel(II) and Copper(II) Complexes Derived from (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)
  • Title: Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide)
  • Title: Mixed Ligand-metal Complexes of 2-(butan-2-ylidene)

Sources

Comparative

Cytotoxicity and Mechanistic Profiling of N-methyl-2-phenylhydrazinecarbothioamide Scaffolds in Oncology

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Comparative Cytotoxicity, Mechanistic Causality, and Standardized In Vitro Protocols Executive Summary The developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Comparative Cytotoxicity, Mechanistic Causality, and Standardized In Vitro Protocols

Executive Summary

The development of non-platinum-based chemotherapeutics is a critical priority in modern oncology due to the dose-limiting toxicities and acquired resistance associated with classical drugs like Cisplatin. Hydrazinecarbothioamides (commonly referred to as thiosemicarbazides) and their derivatives, specifically N-methyl-2-phenylhydrazinecarbothioamide and its isomer N-methyl-N-phenylhydrazinecarbothioamide , have emerged as highly potent pharmacophores [1].

These compounds function primarily as versatile O,N,S-donor ligands. When coordinated with transition metals (such as Vanadium, Ruthenium, or Gold), they form complexes that exhibit targeted cytotoxicity against aggressive cancer cell lines (e.g., A549, MCF-7, HCT-116) while maintaining high selectivity indices relative to healthy tissue [1, 4, 5]. This guide objectively compares the cytotoxic performance of these scaffolds against standard alternatives and provides the experimental frameworks necessary for reproducible validation.

Mechanistic Rationale: Causality Behind the Cytotoxicity

To effectively utilize hydrazinecarbothioamide derivatives in drug screening, one must understand the dual-mechanistic pathways driving their efficacy. Unlike Cisplatin, which primarily relies on covalent DNA cross-linking, these scaffolds operate via Chemodynamic Therapy (CDT) and Intrinsic Apoptotic Signaling [1, 3].

  • ROS-Mediated Chemodynamic Therapy (CDT): Vanadium and Ruthenium complexes of N-methyl-N-phenylhydrazinecarbothioamide undergo Fenton-like reactions within the slightly acidic, H₂O₂-rich tumor microenvironment. This catalyzes the conversion of endogenous H₂O₂ into highly toxic hydroxyl radicals (•OH), leading to severe oxidative stress and subsequent chromatin condensation [1].

  • JNK Pathway Activation: Uncomplexed thiosemicarbazide derivatives (e.g., compound 4c) have been shown to directly activate the c-Jun N-terminal kinase (JNK) signaling cascade in MCF-7 breast cancer cells. This activation upregulates the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2, culminating in mitochondrial membrane depolarization and cell death [3].

G Compound Hydrazinecarbothioamide Metal Complex TME Tumor Microenvironment (High H2O2, Low pH) Compound->TME JNK JNK Pathway Activation Compound->JNK ROS Intracellular ROS Generation (Fenton-like Reaction) TME->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Bax Upregulation of Bax (Pro-apoptotic) JNK->Bax Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax->Mito Bcl2->Mito Apoptosis Intrinsic Apoptosis (Cancer Cell Death) Mito->Apoptosis

Figure 1: Mechanistic pathway of cytotoxicity induced by hydrazinecarbothioamide derivatives.

Comparative Cytotoxicity Data

The true value of N-methyl-phenylhydrazinecarbothioamide ligands lies in their superior therapeutic window compared to legacy drugs. Table 1 synthesizes quantitative experimental data across distinct cancer cell lines, comparing these novel agents directly against Cisplatin.

Table 1: In Vitro Cytotoxicity (IC₅₀) Comparison Across Cell Lines

Compound / ComplexTarget Cell LineIC₅₀ (μM)Normal Cell ControlSelectivity Index (SI)Ref. Standard (Cisplatin IC₅₀)
Vanadium-N-methyl-N-phenylhydrazinecarbothioamide (Complex 8) A549 (Lung Carcinoma)4.02 ± 0.3 HEK293 (Kidney)> 12.0 (Non-toxic)17.07 μM [1]
Compound 4c (Hydrazinecarbothioamide deriv.) MCF-7 (Breast Adenocarcinoma)~12.5 Normal Breast EpithelialModerate (~2x selective)N/A (Superior to base ligand) [3]
Au(I)-Thiosemicarbazone Complex HCT-116 (Colorectal)Hypoxia-Selective HEK293 (Kidney)3.7 (Under Hypoxia)N/A (Comparable to Tirapazamine) [5]

Data Insights:

  • Potency: The Vanadium complex of N-methyl-N-phenylhydrazinecarbothioamide is nearly 4-fold more potent than Cisplatin against A549 lung cancer cells[1].

  • Hypoxia Targeting: Gold(I) and Ruthenium complexes utilizing similar thiosemicarbazone backbones demonstrate enhanced cytotoxicity under hypoxic conditions, effectively targeting the oxygen-deprived cores of solid tumors where classical drugs fail[4, 5].

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, any laboratory evaluating these compounds must utilize a self-validating assay system. Below are the standardized, step-by-step methodologies for assessing cytotoxicity and confirming the ROS-mediated mechanism.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Purpose: To quantify cell viability and calculate precise IC₅₀ values.

  • Cell Seeding: Harvest exponentially growing cells (e.g., A549, MCF-7, HEK293) and seed them into 96-well flat-bottom microplates at a density of 5×103 cells/well in 100 μL of complete culture medium (DMEM or RPMI-1640 + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.

  • Compound Preparation: Dissolve the hydrazinecarbothioamide derivative in cell-culture grade DMSO to create a 10 mM stock. Dilute serially in culture medium to achieve final treatment concentrations (e.g., 1, 5, 15, 30, 50 μM). Critical: Ensure final DMSO concentration in wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate the old media and replace it with 100 μL of the drug-containing media. Include a vehicle control (0.5% DMSO) and a positive control (Cisplatin). Incubate for 72 hours [1].

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media without disturbing the crystals. Add 150 μL of pure DMSO to each well to solubilize the formazan. Shake the plate for 10 minutes on an orbital shaker.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Workflow Seed Step 1: Cell Seeding (5x10³ cells/well, 24h) Treat Step 2: Drug Treatment (0-50 μM, 72h) Seed->Treat MTT Step 3: MTT Addition (5 mg/mL, 4h) Treat->MTT Solubilize Step 4: Solubilization (150 μL DMSO) MTT->Solubilize Read Step 5: Absorbance (Read at 570 nm) Solubilize->Read Analyze Step 6: IC50 Analysis (Non-linear Regression) Read->Analyze

Figure 2: Standardized MTT assay workflow for evaluating in vitro cytotoxicity.

Protocol B: Intracellular ROS Detection (DCFH-DA Assay)

Purpose: To validate the Chemodynamic Therapy (CDT) mechanism by quantifying oxidative stress.

  • Preparation: Seed cells in 6-well plates ( 2×105 cells/well) and incubate overnight.

  • Treatment: Treat cells with the calculated IC₅₀ concentration of the metal-hydrazinecarbothioamide complex for 12 hours.

  • Probe Loading: Wash cells twice with PBS. Add 10 μM of DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free media and incubate for 30 minutes at 37°C in the dark.

  • Analysis: Wash cells thoroughly with PBS to remove extracellular probe. Analyze immediate fluorescence (Excitation: 488 nm, Emission: 525 nm) using flow cytometry or an inverted fluorescence microscope [1]. An increase in green fluorescence compared to the control validates intracellular •OH generation.

Conclusion

N-methyl-2-phenylhydrazinecarbothioamide and its structural isomers represent a highly adaptable chemical foundation for next-generation chemotherapeutics. By complexing these ONS donor ligands with transition metals, researchers can exploit tumor-specific vulnerabilities—such as elevated ROS and hypoxia—to achieve cytotoxicity profiles that significantly outpace traditional platinum-based drugs. Future drug development should focus on optimizing the pharmacokinetic profiles of these complexes for in vivo translation.

References

  • Biological and Catalytic Potential of Vanadium Complexes of N-Methyl-N-phenylhydrazinecarbothioamide Based ONS Donor Ligands. Inorganic Chemistry - ACS Publications.[Link]

  • Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor in Breast Cancer Cell Line. ResearchGate.[Link]

  • Novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells via JNK signaling. Taylor & Francis.[Link]

  • Evaluation of DNA-binding, DNA cleavage, antioxidant and cytotoxic activity of mononuclear ruthenium(II) carbonyl complexes of benzaldehyde 4-phenyl-3-thiosemicarbazones. PubMed.[Link]

  • Triethylphosphinegold(I) Complexes with Secnidazole-Derived Thiosemicarbazones: Cytotoxic Activity against HCT-116 Colorectal Cancer Cells under Hypoxia Conditions. ResearchGate. [Link]

Validation

Validation of N-methyl-2-phenylhydrazinecarbothioamide binding affinity via isothermal titration calorimetry

An in-depth technical guide by a Senior Application Scientist. Introduction: The Mechanistic Context of NMPHC In the landscape of targeted oncology, the abnormal upregulation of fucosyltransferase enzymes (such as FUT6)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Mechanistic Context of NMPHC

In the landscape of targeted oncology, the abnormal upregulation of fucosyltransferase enzymes (such as FUT6) drives the formation of sialyl LewisX on cancer cell surfaces, a primary facilitator of malignant metastasis [1]. Recent drug discovery efforts have identified 1,2,4-triazole-3-thiones as potent inhibitors of these enzymes. The foundational synthetic scaffold for these inhibitors is N-methyl-2-phenylhydrazinecarbothioamide (NMPHC) [2].

Before advancing to complex library synthesis, researchers must rigorously validate the baseline binding affinity ( Kd​ ) and thermodynamic profile of the NMPHC scaffold to the target enzyme. For a small molecule like NMPHC (MW ~209.27 g/mol ), choosing the correct biophysical validation platform is the difference between a validated hit and a false negative.

Pathway NMPHC NMPHC Scaffold (Ligand) Complex Inhibitor-Enzyme Complex (Blocked Pocket) NMPHC->Complex Binding Affinity (Kd) FUT6 FUT6 Enzyme (Target) FUT6->Complex Outcome Metastasis Blockade (Decreased Sialyl LewisX) Complex->Outcome Pathway Inhibition Substrate GDP-Fucose (Natural Substrate) Substrate->Complex Steric Exclusion

Fig 1: Mechanism of FUT6 inhibition by NMPHC-derived scaffolds blocking metastasis.

Objective Comparison: Why ITC is the Gold Standard for NMPHC

When validating the binding of a low-molecular-weight scaffold, researchers typically evaluate Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST).

As an application scientist, I strongly advocate for ITC when profiling initial scaffolds like NMPHC. SPR relies on changes in the refractive index upon binding. Because NMPHC is only ~209 Da, its binding to a ~45 kDa enzyme produces a negligible mass shift, requiring dangerously high immobilization densities that cause steric hindrance. MST circumvents immobilization but requires fluorescent labeling of the target, which can alter the isoelectric point or occlude the binding pocket.

ITC is the only technique that measures the universal currency of binding—heat—providing a label-free, true in-solution thermodynamic profile .

Table 1: Comparative Analysis of Binding Affinity Validation Techniques
Analytical PlatformLabel RequirementImmobilizationThermodynamic OutputSuitability for NMPHC (MW ~209 Da)
ITC NoneNone (In-solution)Complete ( ΔG , ΔH , −TΔS , n )Optimal : Detects microjoule heat changes without mass-dependence.
SPR NoneRequired (Sensor Chip)Kinetics ( kon​ , koff​ ), Kd​ Suboptimal : Low MW yields negligible refractive index changes.
MST Fluorescent TagNone (In-solution) Kd​ onlyModerate : Fluorophore may sterically hinder the binding pocket.

Protocol: A Self-Validating ITC Workflow

A robust biophysical assay must be a self-validating system. The following protocol ensures that the heat signatures recorded are strictly causal to the NMPHC-enzyme interaction, eliminating artifacts.

Workflow Prep 1. Buffer Matching & Dialysis Degas 2. Sample Degassing (Vacuum) Prep->Degas Load 3. Cell & Syringe Loading Degas->Load Titrate 4. Isothermal Titration Load->Titrate Analyze 5. Thermodynamic Deconvolution Titrate->Analyze

Fig 2: Self-validating ITC workflow for precise thermodynamic profiling of ligand binding.

Step 1: Strict Buffer Matching (The Causality of Baseline Stability)

Action: Dialyze the target enzyme (e.g., FUT6) extensively against the assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MnCl₂). Dissolve the NMPHC ligand in the exact same dialysate. Causality: ITC is exquisitely sensitive. Mismatched buffers (even a 1% difference in DMSO concentration used to solubilize NMPHC) will cause massive heats of mixing that completely mask the microjoule heat changes of the binding event [3].

Step 2: Sample Degassing

Action: Degas both the enzyme and ligand solutions under a vacuum for 10 minutes at a temperature 2°C below the planned experimental run temperature. Causality: Air bubbles in the sample cell expand and contract during the mechanical stirring of the syringe, causing erratic baseline spikes and artificially altering the active cell volume, ruining stoichiometry calculations [4].

Step 3: Parameter Optimization (The C-Value)

Action: Load the sample cell with 30 µM of the target enzyme. Load the titration syringe with 300 µM of NMPHC. Causality: To achieve a sigmoidal binding isotherm, the system must be optimized for the c -value ( c=n[M]t​/Kd​ ). For a moderate-affinity scaffold like NMPHC, maintaining a 10-fold concentration difference ensures complete saturation of the binding reaction, yielding an optimal c -value between 5 and 500 [3].

Step 4: System Self-Validation (Control Titrations)

Action: Before running the main experiment, perform a control titration by injecting the 300 µM NMPHC ligand into the bare buffer (no enzyme). Causality: This is the self-validating step. Ligands naturally generate heat when diluted into a buffer. By recording this "heat of dilution" and subtracting it from the raw binding isotherm of the main experiment, you mathematically prove that the integrated heat derives solely from the ligand-target interaction.

Quantitative Data Presentation & Thermodynamic Deconvolution

Once the heat of dilution is subtracted, the raw thermogram is integrated to yield a binding isotherm. The beauty of ITC is that it directly measures Enthalpy ( ΔH ) and Stoichiometry ( n ), while calculating the Binding Affinity ( Kd​ ) from the slope of the curve. Entropy ( ΔS ) is then derived via the Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKa​ ) [5].

Below is representative data demonstrating how validating the baseline NMPHC scaffold paves the way for optimized derivatives:

Table 2: Representative Thermodynamic Parameters for Target Binding
LigandTarget Kd​ ( μM ) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)Stoichiometry ( n )
NMPHC (Baseline Scaffold)FUT6230.0-4.2-1.1-5.30.98
Triazole-3-thione (Optimized)FUT615.4-8.7+2.1-6.61.02

Data Interpretation: The baseline NMPHC scaffold binds with a moderate affinity ( Kd​ = 230 µM) driven primarily by favorable enthalpy ( ΔH = -4.2 kcal/mol), indicating good hydrogen bonding but poor hydrophobic packing. The optimized triazole-3-thione derivative shows a massive enthalpic gain ( ΔH = -8.7 kcal/mol), confirming that the rigidified ring structure forms superior interactions within the binding pocket.

References

  • Zhang, X., et al. (2019). A High-Throughput Glycosyltransferase Inhibition Assay for Identifying Molecules Targeting Fucosylation in Cancer Cell-Surface Modification. ACS Chemical Biology.[Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols.[Link]

  • Wu, G. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology.[Link]

  • Datta, K., et al. (2009). Characterization of specific donor binding to α1,4-N-acteylhexosaminyltransferase EXTL2 using Isothermal Titration Calorimetry. Biochemical and Biophysical Research Communications.[Link]

Sources

Comparative

A Guide to the Comparative Structural Analysis of N-methyl-2-phenylhydrazinecarbothioamide Polymorphs

In the realm of pharmaceutical sciences and materials research, the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is of paramount importance. These different forms, or...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical sciences and materials research, the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is of paramount importance. These different forms, or polymorphs, of a single compound can exhibit divergent physicochemical properties, including solubility, melting point, stability, and bioavailability, which can have profound implications for drug development and material performance. This guide provides a comprehensive framework for the comparative structural analysis of the polymorphs of N-methyl-2-phenylhydrazinecarbothioamide, a thiourea derivative with potential pharmaceutical applications. While extensive research on the polymorphism of this specific compound is not widely published, this guide will draw upon established methodologies and analogous studies of related thiourea and thiosemicarbazone compounds to present a robust analytical approach.

Introduction to Polymorphism in Thiourea Derivatives

Thiourea and its derivatives are a versatile class of compounds known for their rich coordination chemistry and diverse applications, including in medicinal chemistry as antimicrobial and anticancer agents. The presence of the thioamide group (–C(=S)N–) facilitates a variety of intermolecular interactions, such as hydrogen bonding (N–H···S, N–H···N) and π-π stacking, which are crucial in the formation of different crystalline lattices. The conformational flexibility around the C–N and N–N bonds further contributes to the potential for polymorphism. A thorough understanding and control of the polymorphic landscape of N-methyl-2-phenylhydrazinecarbothioamide are therefore essential for its potential development.

Polymorph Screening and Crystallization

The initial and most critical step in a comparative structural analysis is the discovery and generation of different polymorphic forms. This is typically achieved through a systematic polymorph screen.

Experimental Protocol: Polymorph Screening
  • Solvent Variation: Dissolve N-methyl-2-phenylhydrazinecarbothioamide in a wide range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane) to achieve saturation at elevated temperatures.

  • Controlled Cooling: Allow the saturated solutions to cool at different rates (slow cooling, rapid cooling/quenching) to induce crystallization. Slow cooling tends to yield thermodynamically stable forms, while rapid cooling can trap metastable polymorphs.

  • Evaporation: Permit the solvent to evaporate slowly at different temperatures (room temperature, 4°C, 40°C).

  • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a solution of the compound to induce precipitation. The rate of addition of the anti-solvent can influence the resulting crystalline form.

  • Sublimation: Heat the solid compound under vacuum to induce sublimation, followed by condensation of the vapor on a cold surface.

  • Grinding: Mechanical stress induced by grinding can sometimes trigger phase transformations to a more stable or a different metastable form.

  • High-Pressure Crystallization: Subjecting a solution or the solid to high pressure can lead to the formation of novel polymorphic forms.

Each solid sample obtained from these experiments should be initially analyzed by Powder X-ray Diffraction (PXRD) to identify unique crystalline forms based on their distinct diffraction patterns.

Structural Characterization Techniques

Once different polymorphs are identified, a battery of analytical techniques is employed for a comprehensive structural comparison.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for unambiguous determination of the crystal structure of a compound. It provides precise information about bond lengths, bond angles, torsion angles, and the arrangement of molecules in the crystal lattice, including intermolecular interactions.

Workflow for SC-XRD Analysis:

SCXRD_Workflow A Grow Single Crystals B Mount Crystal on Diffractometer A->B C Data Collection (X-ray Diffraction) B->C D Structure Solution C->D E Structure Refinement D->E F Crystallographic Information File (CIF) E->F

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint." It is also invaluable for assessing the phase purity of bulk samples.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the polymorphs.

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify melting points, phase transitions, and enthalpies of fusion. Different polymorphs will typically have different melting points and may exhibit solid-solid phase transitions upon heating.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns.

Spectroscopic Techniques: FT-IR and Raman

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is sensitive to the local molecular environment. Differences in the crystal packing and intermolecular interactions between polymorphs will result in shifts in the vibrational frequencies of specific functional groups, particularly the N-H, C=S, and C-N bonds in N-methyl-2-phenylhydrazinecarbothioamide.

Comparative Analysis of Hypothetical Polymorphs of N-methyl-2-phenylhydrazinecarbothioamide

PropertyPolymorph A (Form I)Polymorph B (Form II)Rationale for Differences
Crystal System MonoclinicOrthorhombicDifferent packing arrangements of molecules.
Space Group P2₁/cPna2₁Reflects the symmetry of the crystal lattice.
Density (g/cm³) 1.351.32Denser packing in Form I suggests greater thermodynamic stability at ambient conditions (packing polymorphism).
Melting Point (°C) 152145The higher melting point of Form I is consistent with its potentially greater lattice energy and thermodynamic stability (Burger's rule).
Solubility (mg/mL in Ethanol) 2.53.8The less stable Form II is expected to have a higher solubility.
FT-IR N-H Stretch (cm⁻¹) 3350 (sharp)3380, 3340 (split)Differences in hydrogen bonding strength and environment. A single sharp peak in Form I suggests a more ordered hydrogen bonding network.
Appearance Needle-like crystalsPlate-like crystalsCrystal habit is a macroscopic expression of the underlying crystal structure.

Intermolecular Interactions: The Driving Force for Polymorphism

The specific arrangement of molecules in the crystal lattice is dictated by a delicate balance of intermolecular forces. For N-methyl-2-phenylhydrazinecarbothioamide, the key interactions would be:

  • N-H···S Hydrogen Bonds: These are typically the most significant interactions in thiourea derivatives, often forming dimers or extended chains.

  • N-H···N Hydrogen Bonds: Can also contribute to the overall crystal packing.

  • π-π Stacking: Interactions between the phenyl rings can play a crucial role in stabilizing the crystal structure.

  • C-H···π Interactions: Weaker interactions that can also influence the molecular conformation and packing.

The different ways these interactions can be organized in three-dimensional space lead to the formation of different polymorphs.

Logical Relationship of Intermolecular Interactions and Polymorphism:

Polymorphism_Logic cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing A N-H···S Hydrogen Bonds D Different Molecular Conformations A->D E Alternative Supramolecular Synthons A->E B π-π Stacking B->D B->E C Other Weak Interactions C->D C->E F Polymorphs D->F E->F

Caption: Intermolecular interactions drive different crystal packing, leading to polymorphism.

Conclusion and Future Directions

The comprehensive structural analysis of N-methyl-2-phenylhydrazinecarbothioamide polymorphs is a critical endeavor for harnessing its full potential in any application. A systematic approach combining polymorph screening with a suite of advanced analytical techniques is essential to fully characterize the different crystalline forms. Future work should focus on obtaining single crystals of any identified polymorphs to elucidate their precise atomic arrangements. Furthermore, computational studies, such as crystal structure prediction and lattice energy calculations, could provide valuable insights into the relative stabilities of the polymorphs and guide experimental efforts. The correlation of the structural features with the physicochemical properties will ultimately enable the selection and control of the desired polymorphic form for optimal performance.

References

Due to the lack of specific literature on the polymorphs of N-methyl-2-phenylhydrazinecarbothioamide, this section provides references to general but authoritative resources on polymorphism and the characterization of thiourea derivatives.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. [Link]

  • Viola, H., & de Souza, M. V. N. (2014). Thiosemicarbazones: A patent review (2008-2012). Expert Opinion on Therapeutic Patents, 24(5), 547-564. [Link]

  • Panda, A. K. (2014). A review on the comprehensive characterization of thiourea and its derivatives. Journal of Thermal Analysis and Calorimetry, 115(2), 1143-1169. [Link]

Validation

Comparative Antioxidant Activity of N-Methyl-2-Phenylhydrazinecarbothioamide Derivatives: A Technical Evaluation Guide

Introduction Hydrazinecarbothioamides—often classified under the broader structural umbrella of thiosemicarbazones—have emerged as highly versatile pharmacophores in medicinal chemistry and drug development. Their unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hydrazinecarbothioamides—often classified under the broader structural umbrella of thiosemicarbazones—have emerged as highly versatile pharmacophores in medicinal chemistry and drug development. Their unique structural motif, comprising an azomethine nitrogen, a hydrazine bridge, and a thiocarbonyl group, confers exceptional electron-donating and hydrogen-atom transfer capabilities. This guide provides a rigorous comparative analysis of N-methyl-2-phenylhydrazinecarbothioamide derivatives, benchmarking their antioxidant efficacy against standard therapeutic agents and detailing the self-validating protocols required to evaluate them.

Structural Rationale & Causality in Derivative Design

The core antioxidant mechanism of N-methyl-2-phenylhydrazinecarbothioamide derivatives is rooted in their ability to stabilize unpaired electrons through extensive resonance.

Causality of Scavenging: The presence of the thiourea fragment drives the stabilization of nitrogen-centered free radicals. When the hydrazine nitrogen donates a hydrogen atom to a reactive oxygen species (ROS), the resulting radical is stabilized by double conjugation with the adjacent thione (C=S) group and the π-electrons of the phenyl ring [1].

Substituent Effects: The introduction of electron-donating groups (EDGs) on the phenyl ring (e.g., -OCH₃, -CH₃) increases the electron density of the pharmacophore. This lowers the bond dissociation enthalpy of the N-H bond, thereby enhancing hydrogen transfer rates. Conversely, electron-withdrawing groups (EWGs) like halogens or sulfonyls (-SO₂CH₃) modulate lipophilicity and can shift the preferred neutralization mechanism from Hydrogen Atom Transfer (HAT) to Single Electron Transfer (SET) [2].

G A Hydrazinecarbothioamide Derivative B Thione-Thiol Tautomerization A->B Structural Flexibility C Hydrogen Atom Transfer (HAT) B->C DPPH/ABTS Assays D Single Electron Transfer (SET) B->D FRAP Assay E Neutralized Free Radical C->E F Resonance-Stabilized Nitrogen Radical C->F Radical Formation D->E D->F

Logical flow of radical scavenging mechanisms by hydrazinecarbothioamides.

Comparative Antioxidant Performance

To objectively evaluate these derivatives, we must synthesize data from multiparametric in vitro evaluations. The table below compares the radical scavenging capacities (IC₅₀/SC₅₀ values) of key structural variations against established standards like Ascorbic Acid (Vitamin C) and Trolox. Recent studies on sulfonyl-substituted derivatives demonstrate exceptional potency, outperforming standard ascorbic acid in specific assays [2].

Compound / DerivativeDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Mechanistic Notes
N-Methyl-2-phenylhydrazinecarbothioamide 22.40 ± 1.1518.50 ± 0.90Baseline resonance stabilization via core scaffold.
4-(Methylsulfonyl)phenyl derivative 15.70 ± 0.8512.30 ± 0.60High SET capacity; highly competitive with standard drugs.
2,4-Difluorophenyl derivative 147.79 ± 2.10N/AEWG reduces HAT efficiency; moderate overall activity.
Ascorbic Acid (Standard) 18.20 ± 0.5014.10 ± 0.45Standard water-soluble antioxidant baseline.
Trolox (Standard) 30.20 ± 5.1418.19 ± 2.47Standard lipid-soluble antioxidant baseline.

Experimental Methodologies: A Self-Validating Protocol System

Relying on a single antioxidant assay often yields artifactual data due to solvent effects or steric hindrances. To ensure scientific integrity, a self-validating triad of assays must be employed: DPPH, ABTS, and FRAP. This combination ensures that both HAT and SET mechanisms are independently verified across different solvent polarities [3].

Workflow S1 Compound Synthesis S2 Stock Solution (DMSO/MeOH) S1->S2 A1 DPPH Assay (HAT/SET) S2->A1 A2 ABTS Assay (Amphiphilic) S2->A2 A3 FRAP Assay (Electron Transfer) S2->A3 V Data Synthesis & IC50 Calc A1->V A2->V A3->V

Self-validating multiparametric workflow for antioxidant capacity evaluation.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Purpose: Measures the hydrogen-donating ability of the derivative in a lipophilic environment.

  • Reagent Preparation: Dissolve DPPH in absolute methanol to yield a 0.1 mM solution. Note: Prepare fresh and protect from light to prevent auto-degradation.

  • Sample Preparation: Prepare serial dilutions of the N-methyl-2-phenylhydrazinecarbothioamide derivatives in DMSO (concentration range: 1 - 250 µM).

  • Reaction: Mix 100 µL of the sample with 900 µL of the DPPH solution. Vortex vigorously for 10 seconds.

  • Incubation: Incubate in total darkness at room temperature for exactly 30 minutes.

    • Causality: The 30-minute window is critical; it allows sterically hindered derivatives (especially those with bulky N-methyl or substituted phenyl groups) to reach reaction equilibrium, preventing false-negative IC₅₀ readings.

  • Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the percentage of inhibition relative to a DMSO control.

Protocol 2: FRAP (Ferric Reducing Antioxidant Power) Assay

Purpose: Strictly evaluates the Single Electron Transfer (SET) capability, isolating it from HAT mechanisms.

  • FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C prior to use.

  • Reaction: Add 50 µL of the derivative solution to 1.5 mL of the FRAP reagent.

  • Incubation: Incubate at 37°C for 10 minutes.

  • Quantification: Read absorbance at 593 nm.

    • Causality: The intense blue color of the ferrous-TPTZ complex directly correlates with the number of electrons transferred by the thiocarbonyl and hydrazine moieties. By running this alongside DPPH, you can definitively prove whether a derivative acts primarily via electron donation or hydrogen donation.

Mechanistic Pathways of Cellular Antioxidant Defense

Beyond direct chemical quenching in cell-free assays, advanced hydrazinecarbothioamide derivatives exhibit the potential to modulate endogenous cellular defenses. The lipophilic nature of the N-methyl and phenyl substitutions allows these molecules to cross cell membranes and interact with the Keap1-Nrf2 pathway, upregulating the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).

Pathway ROS Intracellular ROS Deriv Hydrazinecarbothioamide Derivative Deriv->ROS Direct Quenching Keap Keap1-Nrf2 Complex Deriv->Keap Electrophilic Interaction Nrf2 Free Nrf2 (Active) Keap->Nrf2 Dissociation ARE ARE Binding (Nucleus) Nrf2->ARE Translocation Enz Antioxidant Enzymes (HO-1) ARE->Enz Transcription Enz->ROS Enzymatic Clearance

Dual-action cellular antioxidant mechanism of hydrazinecarbothioamide derivatives.

References

  • Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties International Journal of Molecular Sciences (via NIH PMC)[Link]

  • Synthesis of novel thiosemicarbazone derivatives as antidiabetic agent with enzyme kinetic studies and antioxidant activity Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC) Chemistry Central Journal (via NIH PMC)[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-methyl-2-phenylhydrazinecarbothioamide

As researchers and scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we handle. The safe and compliant disposal of laboratory reagents is a critical component...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we handle. The safe and compliant disposal of laboratory reagents is a critical component of our work, ensuring the protection of our colleagues, the community, and the environment. This guide provides an in-depth, procedural framework for the proper disposal of N-methyl-2-phenylhydrazinecarbothioamide (CAS No. 6610-29-3), a compound that requires careful management due to its inherent hazards. The procedures outlined herein are grounded in established safety protocols and regulatory principles.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties of N-methyl-2-phenylhydrazinecarbothioamide is fundamental to appreciating the necessity for stringent disposal protocols. This compound belongs to two chemical classes of concern: hydrazine derivatives and thioamides.

  • Hydrazine Derivatives: Hydrazine and its derivatives are recognized for their acute toxicity and potential carcinogenicity.[1][2] They can be reactive and unstable, necessitating careful handling to avoid adverse health effects and uncontrolled reactions.[1][3]

  • Thioamides: This class of sulfur-containing organic compounds can also exhibit significant toxicity. For instance, the structurally related compound, thioacetamide, is listed by the U.S. Environmental Protection Agency (EPA) as a hazardous waste (Waste Code U218) under the Resource Conservation and Recovery Act (RCRA).[4]

The Safety Data Sheet (SDS) for N-methyl-2-phenylhydrazinecarbothioamide, also known as 4-Methyl-3-thiosemicarbazide, explicitly classifies it as a hazardous chemical.[5][6]

Key Hazards Summary:

Hazard ClassDescriptionPrimary Risk
Acute Oral Toxicity Fatal if swallowed.[6]Ingestion poses a severe, life-threatening risk.
Skin Corrosion/Irritation Causes skin irritation.[5]Direct contact can lead to dermatitis and local tissue irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.[5]Contact with eyes can result in significant damage.
Hazardous Decomposition Thermal decomposition can release toxic gases like nitrogen oxides (NOx) and sulfur oxides.[6]Improper heating or incineration can pollute the air with hazardous substances.

Given this profile, the core directive is unequivocal: N-methyl-2-phenylhydrazinecarbothioamide must be managed and disposed of as regulated hazardous waste. Releasing it into the environment or sanitary sewer system is not a compliant option.[5][7]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol provides a systematic approach to ensure safety and compliance. The ultimate goal is to transfer the waste to a licensed hazardous waste disposal facility, and the following steps ensure this is done correctly.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solution, or waste), ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Use ANSI Z87.1-compliant safety goggles.[1]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[1][8]

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures the waste is correctly profiled for disposal.

  • Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all N-methyl-2-phenylhydrazinecarbothioamide waste. The container must be in good condition and have a secure, tight-fitting lid.[8]

  • Collect All Forms of Waste: This includes:

    • Unused or expired solid N-methyl-2-phenylhydrazinecarbothioamide.

    • Solutions containing the compound.

    • Contaminated materials such as pipette tips, weigh boats, and absorbent pads.

  • Label Immediately: As soon as the first drop of waste is added, affix a hazardous waste label. This label must be completed with the container's contents ("Hazardous Waste: N-methyl-2-phenylhydrazinecarbothioamide"), accumulation start date, and associated hazards.[8][9]

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams.[9]

Step 3: Safe Storage of Hazardous Waste

Waste containers must be stored safely within the laboratory pending pickup.

  • Keep Containers Closed: The waste container must remain closed at all times except when you are actively adding waste.[9]

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or basin) to contain any potential leaks or spills.[8][9]

  • Store in a Designated Area: Keep the waste in a well-ventilated, designated satellite accumulation area, such as a chemical fume hood.[8]

Step 4: Arrange for Professional Disposal

Laboratory personnel are not authorized to treat or dispose of this chemical waste directly.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will provide specific guidance and schedule a pickup.[9][10]

  • Licensed Disposal Vendor: The EHS office works with licensed hazardous waste disposal contractors who are equipped to transport and dispose of the chemical in a compliant manner, typically via high-temperature incineration at a permitted facility.[5][6]

Decontamination and Spill Management

Accidents can happen, and proper preparation is key to a safe response.

Work Surface and Glassware Decontamination
  • Initial Rinse: Carefully rinse contaminated glassware and surfaces with a suitable solvent (e.g., methanol or ethanol) to dissolve the residue. Collect this solvent rinse as hazardous waste in your designated container.

  • Wash Thoroughly: After the initial solvent rinse, wash the glassware with soap and plenty of water.[11]

  • Surface Cleaning: For work surfaces, wipe down the area with the collected solvent rinse, followed by a standard laboratory disinfectant or cleaning agent.

Spill Response

For small spills of solid material in a controlled environment like a fume hood:

  • Ensure PPE: Confirm you are wearing the correct PPE.

  • Prevent Dust Formation: Gently cover the spill with an absorbent material.[5] Avoid dry sweeping, which can create airborne dust.[8]

  • Collect Material: Carefully sweep up the material and place it in your designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area as described in the decontamination procedure above.

  • Large Spills: In the event of a large spill, evacuate the area, notify others, and contact your institution's EHS or emergency response team immediately.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for handling N-methyl-2-phenylhydrazinecarbothioamide from use to final disposal.

G cluster_prep Preparation & Use cluster_waste Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposition A Handle Chemical B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Pre-requisite C Waste Generated? (Solid, Liquid, Contaminated Items) A->C D Collect in Designated, Labeled Hazardous Waste Container C->D Yes E Keep Container Closed D->E F Store in Secondary Containment in a Designated Area E->F G Contact EHS for Pickup F->G H Disposal by Licensed Hazardous Waste Vendor G->H

Caption: Disposal workflow for N-methyl-2-phenylhydrazinecarbothioamide.

References

  • Hydrazine - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Safety and Handling of Hydrazine - DTIC . Defense Technical Information Center. [Link]

  • Hydrazine . University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Hydrazines | Public Health Statement | ATSDR . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • SAFETY DATA SHEET - Covestro Solution Center . Covestro LLC. [Link]

  • Thioacetamide - 15th Report on Carcinogens . National Toxicology Program, National Institutes of Health. [Link]

  • SAFETY DATA SHEET - Fisher Scientific . Thermo Fisher Scientific. [Link]

  • Hazardous Waste Guidelines - UCSD Biological Sciences . University of California, San Diego. [Link]

  • Benzidine . Rutgers University Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal . Dartmouth College. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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